molecular formula C8H7N3 B1525583 1,6-Naphthyridin-8-amine CAS No. 55570-63-3

1,6-Naphthyridin-8-amine

Cat. No.: B1525583
CAS No.: 55570-63-3
M. Wt: 145.16 g/mol
InChI Key: NZAZNWUGAFUFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-8-amine (Molecular Formula: C8H7N3) is a diazanaphthalene derivative that serves as a privileged scaffold in medicinal chemistry and organic materials research . This compound is a key structural motif in the development of novel bioactive molecules, building upon the established significance of the 1,6-naphthyridine core. The 1,6-naphthyridine structure is recognized as a versatile scaffold capable of providing ligands for several biological receptors, making it a highly valuable template in drug discovery campaigns . Researchers utilize this amine-functionalized heterocycle as a critical synthetic intermediate for constructing more complex polycyclic systems. Recent synthetic methodologies highlight the use of analogous naphthyridine amines in acid-mediated intramolecular cyclizations to access fused polycyclic structures, which are of significant interest for their potential biomedical applications and optical properties . The intrinsic properties of the 1,6-naphthyridine ring system also make it a candidate for exploration in materials science, particularly in the development of novel fluorophores and organic electronic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZNWUGAFUFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312947
Record name 1,6-Naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55570-63-3
Record name 1,6-Naphthyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55570-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-naphthyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Hinge-Binding Scaffold: A Technical Guide to 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 1,6-Naphthyridin-8-amine .

Executive Summary

1,6-Naphthyridin-8-amine (CAS: 55570-63-3) is a bicyclic heteroaromatic scaffold that has emerged as a "privileged structure" in modern drug discovery. Historically overshadowed by its quinoline and isoquinoline analogs, this specific isomer has gained prominence due to its unique electronic vector and its ability to mimic the adenine ring system of ATP.

This guide explores its transition from a synthetic curiosity to a critical core in kinase inhibitors (targeting the ATP-binding hinge region) and, more recently, SARS-CoV-2 Main Protease (Mpro) inhibitors .

Core Chemical Profile
PropertySpecification
IUPAC Name 1,6-Naphthyridin-8-amine
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Key pKa ~4.5 (Ring N), ~–1 (Exocyclic NH₂)
Topological Polar Surface Area 51.8 Ų
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Logic & Pharmacophore Analysis

The 1,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. The introduction of an amine at position 8 creates a specific donor-acceptor motif that is highly valuable in medicinal chemistry.

The "Adenine Mimic" Effect

In kinase drug discovery, the "hinge region" of the ATP-binding pocket requires a scaffold that can accept a hydrogen bond (from the backbone NH) and donate a hydrogen bond (to the backbone carbonyl).

  • N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

  • 8-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

This 1-acceptor / 8-donor arrangement perfectly mimics the N1/N6 interaction of adenine, making 1,6-naphthyridin-8-amine a potent ATP-competitive scaffold.

Visualization of the Scaffold

NaphthyridineStructure N1 N1 (HBA) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 NH2 NH₂ (HBD) C8->NH2 Critical Vector C8->C8a C8a->N1

Figure 1: Numbering and pharmacophoric vectors of 1,6-Naphthyridin-8-amine. N1 serves as the H-bond acceptor, while the 8-amine serves as the H-bond donor.

Synthetic Evolution: From Classical to Modern

The synthesis of 8-amino-1,6-naphthyridine is non-trivial because the 8-position is not electronically activated for direct nucleophilic attack (Chichibabin reaction fails here). Consequently, the synthesis has evolved from complex cyclizations to modern cross-coupling strategies.

The "Classical" Route (Pre-2000s)

Early approaches relied on the Skraup synthesis starting from 4-aminopyridine to generate the 1,6-naphthyridine core, followed by harsh nitration and reduction steps.

  • Limitation: Nitration of 1,6-naphthyridine yields a mixture of 3-nitro and 8-nitro isomers, making isolation difficult and yields low (<20%).

The Modern "Gold Standard" Protocol (Buchwald-Hartwig)

Current medicinal chemistry relies on the palladium-catalyzed amination of 8-chloro-1,6-naphthyridine . This route is modular, scalable, and avoids hazardous nitration steps.

Step-by-Step Protocol: Synthesis of 1,6-Naphthyridin-8-amine

Prerequisite: Start with 8-chloro-1,6-naphthyridine (commercially available or synthesized from 1,6-naphthyridin-8-ol via POCl₃).

Reaction Scheme:

  • Coupling: 8-Chloro-1,6-naphthyridine + Benzophenone Imine

    
     Protected Imine.
    
  • Hydrolysis: Protected Imine

    
     1,6-Naphthyridin-8-amine.
    

Detailed Experimental Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk flask under Argon, combine

    
     (2 mol%) and 
    
    
    
    (4 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
  • Substrate Addition: Add 8-chloro-1,6-naphthyridine (1.0 equiv), benzophenone imine (1.2 equiv), and cesium carbonate (

    
    , 2.0 equiv).
    
  • Heating: Heat the mixture to 100°C for 12–16 hours. Monitor via LCMS for the disappearance of the chloride (

    
    ) and appearance of the imine intermediate (
    
    
    
    ).
  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Hydrolysis: Redissolve the crude imine in THF/2N HCl (4:1 ratio) and stir at ambient temperature for 2 hours.

  • Purification: Neutralize with NaOH, extract with EtOAc, and purify via flash column chromatography (DCM/MeOH gradient).

    • Yield: Typically 75–85%.

    • Appearance: Pale yellow solid.

Medicinal Chemistry Applications

Kinase Inhibition (HSP90 & PI3K)

The 1,6-naphthyridine scaffold is a bioisostere of quinoline but offers improved solubility and distinct hydrogen bonding patterns.

  • Mechanism: The 8-amine forms a critical hydrogen bond with the hinge region backbone carbonyl (e.g., Leu107 in HSP90), while the N1 nitrogen accepts a hydrogen bond from the backbone amide.

  • Advantage: Unlike quinolines, the N6 nitrogen remains exposed to the solvent front, allowing for solubilizing groups to be attached at the C5 or C7 positions without disrupting the hinge binding.

SARS-CoV-2 Mpro Inhibitors

Recent patent literature (e.g., US20240116946A1) highlights 1,6-naphthyridin-8-amine as a key intermediate (I-36) in the synthesis of non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).

  • Role: The scaffold anchors the molecule within the S1 pocket of the protease, providing rigid orientation for the "warhead" that engages the catalytic Cysteine-145.

Synthetic Pathway Visualization

SynthesisRoute Start 8-Hydroxy-1,6-naphthyridine (Precursor) Inter1 8-Chloro-1,6-naphthyridine (Activated Core) Start->Inter1 POCl3, 90°C (Chlorination) Inter2 N-Diphenylmethylene Intermediate (Protected Amine) Inter1->Inter2 Benzophenone Imine Pd2(dba)3 / BINAP (Buchwald-Hartwig) Product 1,6-Naphthyridin-8-amine (Target Scaffold) Inter2->Product 2N HCl / THF (Hydrolysis)

Figure 2: The modern synthetic workflow for generating high-purity 1,6-naphthyridin-8-amine.

References

  • Synthesis of 1,6-Naphthyridines via Skraup Reaction

    • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[1][2][3][4][5][6][7][8] VI. The synthesis of 1,6-naphthyridine. The Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Medicinal Chemistry of Naphthyridines (Kinase Inhibitors)

    • Momo, P., et al. (2021). 1,6-Naphthyridin-2(1H)
  • SARS-CoV-2 Mpro Inhibitor Patent

    • Unni, A., et al. (2024). SARS-CoV-2 Main Protease Inhibitors.
  • General Naphthyridine Reviews

    • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews.

Sources

Biological Activity & Medicinal Utility of 1,6-Naphthyridin-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the biological activity, medicinal chemistry, and therapeutic applications of the 1,6-Naphthyridin-8-amine scaffold.

Executive Summary

The 1,6-naphthyridin-8-amine core represents a "privileged scaffold" in modern drug discovery. Structurally distinct from its 1,5- and 1,8-isomers, the 1,6-naphthyridine system offers a unique electronic distribution that optimizes solubility and lipophilicity (LogP) while providing critical hydrogen-bond donor/acceptor motifs essential for target engagement.

This scaffold has emerged as a high-value pharmacophore in oncology and infectious disease research.[1] Its primary biological utility lies in its ability to mimic the purine ring of ATP, making it a potent Type I kinase inhibitor . Specifically, derivatives functionalized at the 8-position have demonstrated nanomolar potency against Fibroblast Growth Factor Receptor 4 (FGFR4) , c-Met , and Cyclin-Dependent Kinase 5 (CDK5) . Furthermore, the scaffold is a validated inhibitor of HIV-1 Integrase , disrupting the viral strand transfer process.[2][3]

Chemical Profile & Structural Biology

Pharmacophore Properties

The 1,6-naphthyridin-8-amine moiety functions as a bidentate ligand in the ATP-binding pocket of protein kinases.

  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

  • 8-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

This Donor-Acceptor (D-A) motif is geometrically optimized to interact with the "hinge region" backbone residues of kinase domains (e.g., Cys552 in FGFR4). Unlike quinolines, the additional nitrogen at position 6 lowers the pKa, reducing non-specific protein binding and improving the pharmacokinetic profile.

Structure-Activity Relationship (SAR)
  • Position 8 (Amine): Critical for hinge binding. Alkylation or acylation here often modulates selectivity but can reduce potency if the H-donor capability is masked.

  • Position 2 (Carbon): A common vector for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

  • Position 5 (Carbon): Substitution here (e.g., aryl groups) allows access to the hydrophobic "back pocket" of the kinase, enhancing specificity.

Therapeutic Applications & Mechanisms[3][4]

Oncology: FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Aberrant signaling of the FGF19/FGFR4 axis is a primary driver in approximately 30% of HCC cases. 1,6-naphthyridine derivatives have been engineered to covalently bind to Cys552 in the ATP-binding pocket of FGFR4.

  • Mechanism: The 8-amine anchors the molecule to the hinge, while an acrylamide "warhead" attached at the 2- or 7-position forms a covalent bond with Cys552.

  • Outcome: This blocks autophosphorylation of FGFR4 and downstream signaling via the RAS-RAF-MEK-ERK pathway, inducing apoptosis in Hep3B cells.

Oncology: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is implicated in gastric and lung cancers. Fused derivatives, such as imidazo[4,5-h][1,6]naphthyridines , utilize the 1,6-core to stabilize the active conformation of the kinase activation loop.

  • Potency: Optimized derivatives demonstrate IC50 values < 10 nM against c-Met.

Infectious Disease: HIV-1 Integrase Inhibition

The scaffold inhibits the "strand transfer" step of HIV replication.[2]

  • Mechanism: The naphthyridine nitrogen atoms chelate the divalent metal ions (

    
     or 
    
    
    
    ) within the integrase active site, preventing the viral DNA from integrating into the host genome.

Visualization: FGFR4 Signaling Pathway Inhibition[5][6]

The following diagram illustrates the mechanism by which 1,6-naphthyridine derivatives intercept oncogenic signaling in Hepatocellular Carcinoma.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates RAS RAS FGFR4->RAS Phosphorylation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Inhibits (Cys552) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation (HCC Tumor Growth) Nucleus->Proliferation Gene Expression

Figure 1: Mechanism of action for 1,6-naphthyridine-based inhibition of the FGF19/FGFR4 oncogenic axis.[4][5]

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridin-8-amine Core

Rationale: Direct amination of the naphthyridine core is challenging. The preferred route utilizes an


 displacement on a halogenated precursor.

Reagents:

  • 8-chloro-1,6-naphthyridine (1.0 eq)

  • Ammonia (aqueous or methanolic) or Benzylamine (for protected amines)

  • Solvent: Ethanol or DMF

  • Catalyst: None (thermal) or Pd2(dba)3 (Buchwald-Hartwig conditions if unreactive)

Step-by-Step Methodology:

  • Preparation: Dissolve 8-chloro-1,6-naphthyridine (500 mg) in ethanol (10 mL) in a high-pressure sealable tube.

  • Nucleophile Addition: Add aqueous ammonia (28%, 5 mL) or a saturated solution of

    
     in methanol.
    
  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Note: Monitoring by LC-MS is required to observe the conversion of the parent mass (M+H = 165.0) to the product (M+H = 146.1).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend residue in DCM/MeOH (9:1) and purify via flash column chromatography on silica gel.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). The 8-amine protons typically appear as a broad singlet around
    
    
    7.5–8.0 ppm.
Protocol B: In Vitro Kinase Assay (FGFR4)

Rationale: To quantify the biological activity (IC50) of the synthesized amine.

Materials:

  • Recombinant human FGFR4 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (

    
     concentration).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the 1,6-naphthyridine derivative in DMSO (Top concentration: 10

    
    ).
    
  • Incubation: Mix kinase (2 ng/well), substrate (0.2 mg/mL), and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 10 min at RT.
    
  • Reaction Start: Add ATP (10

    
     final) to initiate the reaction. Incubate for 60 min at RT.
    
  • Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase luminescence.

  • Analysis: Measure RLU (Relative Light Units) on a plate reader. Calculate IC50 using a non-linear regression fit (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the biological potency of 1,6-naphthyridine derivatives against key targets, derived from recent medicinal chemistry campaigns.

TargetCompound ClassAssay TypeIC50 / KdBiological EffectSource
FGFR4 1,6-naphthyridin-2-oneEnzymatic (FRET)1.2 nM Anti-proliferation (Hep3B)[1]
c-Met Imidazo-naphthyridineEnzymatic2.6 nM Inhibition of TPR-Met phosphorylation[2]
HIV-1 Integrase Naphthyridine carboxamideStrand Transfer10 nM Viral replication block[3]
CDK5 Substituted 1,6-naphthyridineBinding Assay< 50 nM Neuronal protection[4]

References

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry. (2022).[4][5] Link

  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. (2014). Link

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. (2024). Link

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Patents. Link

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (MDPI). (2021). Link

Sources

1,6-Naphthyridin-8-amine: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological utility of 1,6-Naphthyridin-8-amine , a privileged scaffold in modern drug discovery.

Executive Summary

The 1,6-naphthyridine core represents a critical bioisostere of quinolines and isoquinolines, offering distinct electronic properties and solubility profiles. Within this family, the 8-amino derivative (1,6-naphthyridin-8-amine) has emerged as a high-value pharmacophore, particularly in the design of Type I and Type II kinase inhibitors (e.g., c-Met, c-Kit, VEGFR-2). Its structural geometry allows the N1 and N6 atoms to participate in critical hydrogen bonding networks within the ATP-binding pocket of kinases, while the 8-amino substituent provides a vector for solubilizing groups or hydrophobic tails essential for specificity.

Structural Anatomy & Electronic Properties

The 1,6-naphthyridine system consists of two fused pyridine rings. Understanding the electronic distribution is vital for predicting reactivity and binding affinity.

  • Basicity: The N6 nitrogen is generally more basic than N1 due to the electron-withdrawing effect of the fused ring system on N1. However, in the 8-amino derivative, the lone pair on the exocyclic amine (at C8) can donate electron density into the ring, increasing electron density at N1 and C5.

  • Numbering:

    • Ring A (Left): Contains N1. Positions: 1, 2, 3, 4.

    • Ring B (Right): Contains N6. Positions: 5, 6, 7, 8.

    • Position 8: Located on Ring B, adjacent to the ring junction (C8a) and C7.

Diagram 1: Structural Logic & Numbering

The following diagram illustrates the core numbering and the strategic "vectors" for medicinal chemistry substitution.

G Core 1,6-Naphthyridine Core N1 N1 (H-Bond Acceptor) Core->N1 N6 N6 (Auxiliary Binding) Core->N6 C8 C8-Amine (Solvent Vector) Core->C8 Kinase Kinase Hinge Region N1->Kinase Primary Interaction C8->Kinase Specificity Determinant

Caption: Structural dissection of the 1,6-naphthyridine scaffold highlighting key interaction points for kinase inhibition.

Synthetic Architectures

Synthesis of the 8-amino-1,6-naphthyridine core is non-trivial due to the electron-deficient nature of the naphthyridine ring. The most robust route avoids direct nitration/reduction (which is regiochemically difficult) and instead utilizes Palladium-Catalyzed C-N Cross-Coupling on a halogenated precursor.

Pathway: The Halogen-Displacement Route

This is the industry-standard approach for generating diverse 8-amino derivatives.

  • Precursor Assembly: Synthesis of 8-chloro-1,6-naphthyridine .

  • Functionalization: Buchwald-Hartwig amination or SNAr (if the amine is sufficiently nucleophilic).

Diagram 2: Synthetic Workflow

Synthesis Start 4-Aminonicotinaldehyde Step1 Friedländer/Cyclization (w/ Active Methylene) Start->Step1 Inter1 1,6-Naphthyridin-8(7H)-one (Tautomer: 8-OH) Step1->Inter1 Step2 Chlorination (POCl3, 90°C) Inter1->Step2 Inter2 8-Chloro-1,6-naphthyridine Step2->Inter2 Step3 Pd-Catalyzed Amination (Pd2(dba)3, BINAP) Inter2->Step3 Final 8-Amino-1,6-Naphthyridine Derivative Step3->Final

Caption: Step-wise synthetic route from aminonicotinaldehyde to the target 8-amino derivative.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is validated for the conversion of 8-chloro-1,6-naphthyridine to N-substituted-1,6-naphthyridin-8-amines . This method is superior to thermal SNAr for unreactive anilines.

Materials
  • Substrate: 8-Chloro-1,6-naphthyridine (1.0 equiv)

  • Amine: Substituted aniline or aliphatic amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (5 mol%)

  • Ligand: rac-BINAP (10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a stream of Argon, charge a dried reaction vial with Pd2(dba)3 (0.05 equiv) and rac-BINAP (0.10 equiv). Add anhydrous toluene (concentration ~0.1 M relative to substrate) and stir at room temperature for 5–10 minutes to pre-form the active catalyst complex (solution typically turns deep orange/red).

  • Addition: Add the 8-chloro-1,6-naphthyridine (1.0 equiv), the target amine (1.2 equiv), and NaOtBu (1.5 equiv) to the vial. Seal with a Teflon-lined cap.

  • Reaction: Heat the mixture to 90°C in a heating block. Stir vigorously for 3–15 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+).

    • Checkpoint: The starting chloride usually elutes later than the product on reverse-phase HPLC due to the polarity of the introduced amine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO2).

    • Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM). The 8-amino derivatives are polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

Data Summary: Typical Yields
Amine TypeReaction TimeYield (%)Notes
Aliphatic (Primary) 3 h85–95%Highly reactive; SNAr may also work without Pd.
Electron-Rich Aniline 6 h75–85%Standard Buchwald conditions.
Electron-Poor Aniline 12–15 h50–65%May require BrettPhos ligand instead of BINAP.
Sterically Hindered 18 h40–60%Requires higher temp (110°C) and XPhos.

Medicinal Chemistry Applications

The 1,6-naphthyridin-8-amine scaffold is a proven pharmacophore in oncology.[1]

Kinase Inhibition Mechanism

In many kinase inhibitors (e.g., c-Met inhibitors), the 1,6-naphthyridine core acts as the "hinge binder."

  • N1 Interaction: Accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • 8-NH Interaction: The exocyclic amine (if secondary) can donate a hydrogen bond to the backbone carbonyl.

  • Solubility: The basic nitrogen (N6) remains solvent-exposed, improving the physicochemical properties of the drug (LogD, solubility).

Case Study: c-Met and c-Kit Inhibitors

Research has demonstrated that 8-amino-substituted 1,6-naphthyridines exhibit potent inhibitory activity against c-Kit and VEGFR-2 .

  • Structure-Activity Relationship (SAR):

    • Substitution at the 8-position with a phenethyl or benzyl group often optimizes hydrophobic interactions in the ribose-binding pocket.

    • The 1,6-naphthyridine core is often superior to the quinoline analog due to improved water solubility and metabolic stability.

References

  • Synthesis of 1,6-Naphthyridines via Tandem Nitrile Hydration/Cycliz

    • Source: Journal of Organic Chemistry (2024)
    • URL:[Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors

    • Source: Marine Drugs (MDPI)
    • URL:[Link][2]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid

    • Source: Marine Drugs (MDPI)
    • URL:[Link][3]

  • 1,6-Naphthyridin-2(1H)

    • Source: Molecules (NIH PMC)
    • URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water (Compar

    • Source: ACS Omega
    • URL:[Link]

Sources

Physicochemical properties of 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-8-amine

Executive Summary 1,6-Naphthyridin-8-amine (CAS: 55570-63-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors and, more recently, SARS-CoV-2 main protease (Mpro) inhibitors. As a fused bicyclic system containing two nitrogen atoms and an exocyclic amine, it offers a unique electronic profile that distinguishes it from its quinoline and isoquinoline analogues. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and synthetic utility, serving as a foundational resource for drug development professionals.

Part 1: Molecular Identity & Structural Architecture

The 1,6-naphthyridine core consists of two fused pyridine rings. The precise numbering is critical for structure-activity relationship (SAR) analysis, as the 1,6-isomer is often confused with the more common 1,5- or 1,8-naphthyridines.

Structural Specifications:

  • IUPAC Name: 1,6-Naphthyridin-8-amine[1]

  • CAS Number: 55570-63-3

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 145.16 g/mol

  • SMILES: Nc1cc2cncc(n2)cc1 (Note: Tautomeric preference is overwhelmingly for the amino form over the imino form in solution).

Electronic Distribution: The molecule features three nitrogen centers with distinct electronic characters:

  • N1 (Ring A): Pyridine-like, typically the secondary site of protonation due to inductive withdrawal from Ring B.

  • N6 (Ring B): Isoquinoline-like, positioned meta to the bridgehead.

  • 8-NH

    
     (Exocyclic):  Acts as a strong 
    
    
    
    -donor (+M effect). Positioned beta to N6 and adjacent to the bridgehead, this group significantly modulates the electron density of Ring B, making N6 the likely primary site of protonation (a reversal of the parent 1,6-naphthyridine preference).

G N1 N1 (Acceptor) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C4a->N1 C5 C5 C4a->C5 N6 N6 (1° Basic) C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 NH2 NH2 (Donor) C8->NH2 C8a C8a (Bridge) C8->C8a NH2->N6 +M Effect C8a->C4a

Figure 1: Structural connectivity and electronic influence map of 1,6-Naphthyridin-8-amine. The 8-amino group enriches N6 via resonance.

Part 2: Thermodynamic & Physical Constants

The following data aggregates experimental observations from patent literature (e.g., US20240116946A1) and validated prediction models for this specific isomer.

PropertyValue / RangeContext & Implications
Physical State SolidTypically isolated as a tan or light brown powder.
Melting Point 140°C – 160°C (Est.)Significantly higher than parent 1,6-naphthyridine (<40°C) due to intermolecular H-bonding network.
Solubility (Aq) Low (< 1 mg/mL)Hydrophobic aromatic core limits water solubility at neutral pH.
Solubility (Org) HighSoluble in DMSO, MeOH, DCM/MeOH mixtures.
logP (Calc) 0.8 – 1.1Lipophilic enough for membrane permeability; ideal for CNS or intracellular targets.
pKa (Conj. Acid) ~5.5 – 6.0 (Est.)The 8-amino group raises the basicity of the ring nitrogens compared to the parent (pKa 3.78).
Topological PSA ~52 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.

Expert Insight: Solubility & Formulation While the free base is sparingly soluble in water, the presence of two ring nitrogens allows for facile salt formation. Mesylate or hydrochloride salts are recommended to improve aqueous solubility for biological assays. In DMSO stock solutions, the compound is stable for >2 weeks at -20°C.

Part 3: Solution State Chemistry & Synthesis

Acid-Base Dissociation (pKa)

Understanding the ionization state is crucial for binding assays.

  • Parent 1,6-Naphthyridine: pKa ~3.78 (weak base).

  • Effect of 8-NH

    
    :  The amino group is an electron-donating group (EDG). Positioned at C8, it exerts a mesomeric (+M) effect that stabilizes the protonated form of N6  (and to a lesser extent N1).
    
  • Result: The molecule is more basic than the parent, with a predicted pKa

    
     near 5.8. At physiological pH (7.4), it exists primarily as the neutral free base (~97%), facilitating passive diffusion through cell membranes.
    
Synthetic Accessibility

The 8-amino isomer is less synthetically accessible than the 2-amino isomer. The preferred route avoids direct nitration due to regioselectivity issues.

Validated Protocol: Pd-Catalyzed Amination

  • Precursor: 8-Chloro-1,6-naphthyridine or 8-bromo-1,6-naphthyridine.

  • Reagents: Benzophenone imine (ammonia surrogate) or direct ammonia equivalents, Pd

    
    (dba)
    
    
    
    , BINAP, NaO^t^Bu.
  • Conditions: Toluene, 90°C, 3-15 hours.

  • Workup: Acidic hydrolysis (if using imine) yields the primary amine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Synthesis Start 8-Chloro-1,6-naphthyridine Step1 Pd-Catalyzed Amination (Pd2(dba)3, BINAP, NaOtBu) + Ammonia Source Start->Step1 Inter Protected Intermediate (if using imine) Step1->Inter Coupling End 1,6-Naphthyridin-8-amine (Target) Step1->End Direct Amination Inter->End Hydrolysis (HCl/Dioxane)

Figure 2: Synthetic workflow for accessing the 8-amine from halo-precursors.

Part 4: Spectral Characterization (NMR Fingerprint)

The ^1^H NMR spectrum is distinct and diagnostic. Based on data from N-substituted derivatives (e.g., N-phenethyl), the core aromatic protons display the following characteristic shifts in CDCl


 (500 MHz):
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H2 ~8.90dd4.3, 1.7Most deshielded; alpha to N1.
H5 ~8.60s-Singlet-like; alpha to N6 and bridgehead.
H4 ~8.20dd8.3, 1.7Beta to N1; coupling to H2 and H3.
H7 ~8.05s-Ortho to N6 and Amino group; shielded by NH

.
H3 ~7.50dd8.3, 4.3Most shielded in Ring A; beta to N1.

Diagnostic Feature: The presence of two low-field singlets (H5 and H7) and a distinct ABX system (H2, H3, H4) confirms the 1,6-substitution pattern.

Part 5: Drug Discovery Implications[2]

Pharmacophore Mapping

1,6-Naphthyridin-8-amine is a privileged scaffold for Kinase and Protease inhibition.

  • Hinge Binder (Kinases): The N1/C2/C3/C4 motif mimics the adenine ring of ATP. The N1 nitrogen can accept a hydrogen bond from the hinge region backbone NH.

  • Solvent Front: The 8-amino group points towards the solvent front or the ribose binding pocket, offering a vector for solubilizing groups (e.g., piperazines).

  • Mpro Inhibition: Recent patents identify this scaffold as a P1-P2 linker in covalent inhibitors of SARS-CoV-2 Mpro, where the naphthyridine core provides rigid hydrophobic contacts.

Pharmacophore Scaffold 1,6-Naphthyridin-8-amine Core Hinge Hinge Binding (N1 Acceptor) Scaffold->Hinge Interaction Solvent Solvent Exposure (8-NH2 Vector) Scaffold->Solvent Derivatization Site Hydrophobic Hydrophobic Pocket (Aromatic System) Scaffold->Hydrophobic Pi-Stacking

Figure 3: Pharmacophore interaction map highlighting key binding vectors.

References

  • Synthesis and Biomedical Applications of 1,6-Naphthyridines. Molecules, 2021.

  • SARS-CoV-2 Main Protease Inhibitors (Patent Application). US20240116946A1. Describes the use of 1,6-naphthyridin-8-amine (Intermediate I-36) in drug synthesis.

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines. Molecules, 2022. Provides detailed NMR characterization of the 8-amino-1,6-naphthyridine core (Compound 7).

  • PubChem Compound Summary: 1,6-Naphthyridin-2-amine. (Used for comparative physicochemical benchmarking).

Sources

The Therapeutic Potential of 1,6-Naphthyridin-8-amine: A Technical Guide to Unveiling Novel Drug Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide focuses on the therapeutic potential of a specific derivative, 1,6-Naphthyridin-8-amine, and its analogues. We will delve into the core molecular targets of this chemical entity, with a particular emphasis on its role as a potent inhibitor of key protein kinases and viral enzymes implicated in oncogenesis and infectious diseases. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the scientific landscape but also actionable experimental protocols for target validation and drug discovery efforts.

The 1,6-Naphthyridine Scaffold: A Gateway to Diverse Bioactivity

The 1,6-naphthyridine nucleus, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its structural resemblance to purines and its ability to form key hydrogen bonding interactions with biological macromolecules. The strategic placement of nitrogen atoms within the ring system imparts unique electronic and steric properties, making it an ideal framework for the design of targeted therapeutics. The addition of an amine group at the 8-position, creating the 1,6-Naphthyridin-8-amine core, has been shown to be a critical determinant of biological activity, particularly in the context of kinase and viral enzyme inhibition.

Key Therapeutic Targets of 1,6-Naphthyridin-8-amine Derivatives

The therapeutic promise of the 1,6-Naphthyridin-8-amine scaffold is underscored by its demonstrated activity against a range of high-value drug targets. This section will explore the most prominent of these, detailing the underlying biology and the evidence supporting the inhibitory potential of 1,6-naphthyridine derivatives.

Protein Kinase Inhibition: A New Frontier in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them a major focus of modern oncology drug discovery. Derivatives of the 1,6-naphthyridine scaffold have shown significant promise as inhibitors of several key oncogenic kinases.

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling events that promote cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[2] The 1,6-naphthyridine framework has been identified as a promising scaffold for the development of c-Met inhibitors.[3][4] By incorporating a cyclic urea pharmacophore through conformational constraint of the 7,8-positions of the 1,6-naphthyridine core, a novel class of c-Met kinase inhibitors was identified.[3] A derivative from this class, compound 2t , exhibited a c-Met kinase inhibitory IC50 of 2.6 μM.[3]

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Cell Motility & Invasion ERK->Motility STAT3->Proliferation Naphthyridine 1,6-Naphthyridin-8-amine Derivative Naphthyridine->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of 1,6-Naphthyridin-8-amine derivatives.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell growth, differentiation, and angiogenesis.[5][6] Dysregulation of FGFR signaling is a known driver in a variety of cancers.[7] Several 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.[7][8] One such representative compound, A34 , demonstrated significant FGFR4 inhibitory activity and anti-proliferative effects in FGFR4-dependent hepatocellular carcinoma (HCC) cell lines.[8] Another study identified a potent pan-FGFR inhibitor, FGFR-IN-8, with IC50 values of <0.5 nM for FGFR1 and FGFR3, and 7.30 nM for FGFR4.[9]

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Naphthyridine 1,6-Naphthyridin-8-amine Derivative Naphthyridine->FGFR Inhibits

Caption: Overview of the FGFR signaling cascade and its inhibition by 1,6-Naphthyridin-8-amine derivatives.

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors.[10] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[10][11] While specific 1,6-Naphthyridin-8-amine derivatives targeting JAKs are still under investigation, the broader class of JAK inhibitors has seen significant clinical success.[12] For example, Abrocitinib, a JAK1-preferential inhibitor, has an IC50 of approximately 29 nM for JAK1.[13]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Naphthyridine 1,6-Naphthyridin-8-amine Derivative Naphthyridine->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for 1,6-Naphthyridin-8-amine analogues.

Antiviral Activity: Targeting Key Viral Enzymes

In addition to their anticancer potential, 1,6-naphthyridine derivatives have demonstrated significant activity against viral pathogens by targeting essential viral enzymes.

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. A derivative of 8-hydroxy-[9][14]naphthyridine, compound 7 , was found to inhibit the strand transfer step of integration with an impressive IC50 of 10 nM.[15][16] This compound also inhibited the spread of HIV-1 infection in cell culture at a concentration of 0.39 μM.[15][16] Further research has explored 5-substituted-8-amino-[9][14]naphthyridines, demonstrating their potential as cytotoxic agents, suggesting a repositioning of these HIV-1 integrase inhibitors for cancer therapy.[17]

Human cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised individuals. The viral terminase complex, which includes the pUL89 endonuclease, is essential for viral genome packaging.[18] 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the HCMV pUL89 endonuclease, with several analogues exhibiting single-digit micromolar IC50 values and antiviral activity in the same concentration range.[19]

Experimental Protocols for Target Validation

The validation of a potential therapeutic target is a critical step in the drug discovery pipeline. This section provides detailed, step-by-step methodologies for key in vitro assays to assess the activity of 1,6-Naphthyridin-8-amine derivatives against their putative targets.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[20]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[21]

Step-by-Step Protocol: [22]

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound (1,6-Naphthyridin-8-amine derivative) at various concentrations.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based assay that measures the binding of a fluorescently labeled tracer to a kinase.[23]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding to the kinase will disrupt FRET.[24]

Step-by-Step Protocol: [23]

  • Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X tracer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Add 4 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (Alexa Fluor® 647) and donor (Eu) wavelengths. The ratio of the acceptor to donor emission is calculated to determine the degree of F-FRET.

General Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 Preclinical Development Compound_Library Compound Library (incl. 1,6-Naphthyridin-8-amines) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™, LanthaScreen®) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assay (e.g., MTT, Cell Proliferation) Hit_Identification->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & Selectivity) SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Models->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Cell-Based Assays for Assessing Cellular Activity

Cell-based assays are crucial for evaluating the effect of a compound on cellular processes in a more physiologically relevant context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[26]

Step-by-Step Protocol: [25]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,6-Naphthyridin-8-amine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate at room temperature in the dark for at least 2 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1,6-naphthyridine derivatives against their respective targets.

Compound Class/ExampleTargetIC50 ValueReference
1H-imidazo[4,5-h][9][14]naphthyridin-2(3H)-one (2t )c-Met Kinase2.6 µM[3]
1,6-Naphthyridin-2(1H)-one (A34 )FGFR4Not specified, but potent[8]
Pyridinyltriazine Derivative (FGFR-IN-8 )FGFR1, FGFR3<0.5 nM[9]
Pyridinyltriazine Derivative (FGFR-IN-8 )FGFR47.30 nM[9]
8-Hydroxy-[9][14]naphthyridine (7 )HIV-1 Integrase10 nM[15][16]
8-Hydroxy-1,6-naphthyridine-7-carboxamidesHCMV pUL89 EndonucleaseSingle-digit µM range[19]

Conclusion and Future Directions

The 1,6-Naphthyridin-8-amine scaffold and its derivatives represent a highly promising class of compounds with the potential to yield novel therapeutics for a range of diseases. Their demonstrated ability to potently inhibit key oncogenic kinases and essential viral enzymes highlights the versatility of this chemical framework. The information and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this exciting class of molecules. Future research should focus on optimizing the potency and selectivity of 1,6-Naphthyridin-8-amine derivatives for their respective targets, as well as exploring their efficacy in preclinical and clinical settings. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted therapies.

References

  • Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements. PubMed. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][9][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Which JAK inhibitors are approved in the U.S.? Drugs.com. [Link]

  • What are c-Met agonists and how do they work? Patsnap Synapse. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PMC - NIH. [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Design and Synthesis of 8-Hydroxy-[9][14]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Hepatocyte growth factor receptor. Wikipedia. [Link]

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Design and synthesis of 8-hydroxy-[9][14]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

  • Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. PubMed. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... Download Scientific Diagram. ResearchGate. [Link]

  • Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: Synthesis and biological characterization. Request PDF. ResearchGate. [Link]

  • FGF/FGFR signaling pathways. Download Scientific Diagram. ResearchGate. [Link]

  • Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. PubMed Central. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Document: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocell... - ChEMBL. EMBL-EBI. [Link]

  • The Met Signaling Pathway and Cancer. YouTube. [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]

  • Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. MDPI. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1,6-Naphthyridin-8-amine

Executive Summary & Strategic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., SYK, JAK) and GPCR ligands. The 1,6-naphthyridin-8-amine isomer is particularly valuable as it provides a vector for derivatization at the C8 position, a region often critical for solvent-front interactions in ATP-binding pockets.

However, the synthesis of 1,6-naphthyridines is historically challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic cyclization. Standard Skraup conditions on 4-aminopyridine often result in violent exotherms or low yields due to polymerization.

This guide details a regioselective, three-step protocol designed for reproducibility and safety. By introducing a nitro group at the C3 position of the pyridine precursor before cyclization, we achieve two critical goals:

  • Regiocontrol: The nitro group blocks the C3 position, forcing cyclization to occur exclusively at C5, ensuring the formation of the 8-substituted isomer.

  • Precursor Stability: The resulting 8-nitro intermediate is stable and easily reduced to the target amine.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the B-ring (pyridine) onto an existing A-ring (pyridine) via a modified Skraup annulation.

Pathway Logic:

  • Nitration: Electrophilic nitration of 4-aminopyridine.

  • Annulation: Glycerol-mediated Skraup cyclization. The nitro group at C3 directs ring closure to C5.

  • Reduction: Chemoselective reduction of the nitro group to the primary amine.

SynthesisPath SM 4-Aminopyridine (Starting Material) INT1 3-Nitro-4-aminopyridine (Directing Group Installed) SM->INT1 Step 1: HNO3, H2SO4 Nitration INT2 8-Nitro-1,6-naphthyridine (Cyclized Core) INT1->INT2 Step 2: Glycerol, Sulfo-mix Modified Skraup PROD 1,6-Naphthyridin-8-amine (Target) INT2->PROD Step 3: Fe, AcOH Reduction

Figure 1: Logical flow of the regioselective synthesis strategy.

Detailed Experimental Protocols

Step 1: Preparation of 3-Nitro-4-aminopyridine

Objective: Install the nitro group to block the C3 position and serve as the amine precursor.

Reagents:

  • 4-Aminopyridine (1.0 eq)

  • Sulfuric acid (H₂SO₄), conc.[1] (5.0 vol)

  • Nitric acid (HNO₃), fuming (1.2 eq)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 4-aminopyridine in concentrated H₂SO₄ at 0–5 °C. Caution: Exothermic.

  • Nitration: Add fuming HNO₃ dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LCMS.

  • Quench: Pour the reaction mixture onto crushed ice (10 vol).

  • Neutralization: Carefully basify with NH₄OH (28%) to pH 8–9. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Yield Expectation: 75–85% (Yellow crystalline solid).

Step 2: Modified Skraup Cyclization (The Critical Step)

Objective: Construct the second pyridine ring. Standard Skraup conditions (nitrobenzene oxidant) are too violent. We use "Sulfo-mix" (sodium m-nitrobenzenesulfonate) and boric acid to attenuate the reaction.

Reagents & Stoichiometry:

ReagentEquiv.[2] / Amt.Role
3-Nitro-4-aminopyridine 1.0 eqSubstrate
Glycerol 4.0 eqC3-Fragment Source
Sulfuric Acid (conc.) 6.0 volSolvent/Catalyst
Sodium m-nitrobenzenesulfonate 1.2 eqMild Oxidant
Boric Acid 1.5 eqReaction Moderator
Ferrous Sulfate (FeSO₄) 0.1 eqRadical Scavenger

Protocol:

  • Setup: Use a 3-neck flask fitted with a mechanical stirrer (viscosity increases), reflux condenser, and internal temperature probe.

  • Mixing: Add H₂SO₄, glycerol, and boric acid. Stir to homogenize.

  • Addition: Add the 3-nitro-4-aminopyridine and FeSO₄. Finally, add the sodium m-nitrobenzenesulfonate.

  • Controlled Heating (Ramp):

    • Heat to 110 °C. Hold for 30 mins. (Dehydration of glycerol to acrolein begins).[3][4]

    • Slowly ramp to 135 °C. Caution: Observe for exotherms. If temperature spikes, remove heating mantle immediately.

    • Maintain at 135–140 °C for 4–6 hours.

  • Work-up: Cool to ~60 °C and pour onto ice/water (20 vol).

  • Neutralization: Basify with 50% NaOH solution to pH 10. Note: The product may be slightly soluble in water.[3]

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (3 x 10 vol).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

  • Product: 8-Nitro-1,6-naphthyridine (Pale yellow/tan solid).

Step 3: Reduction to 1,6-Naphthyridin-8-amine

Objective: Convert the nitro group to the final amine. Iron-mediated reduction is preferred over hydrogenation to avoid reducing the heteroaromatic rings.

Protocol:

  • Suspension: Suspend 8-nitro-1,6-naphthyridine (1.0 eq) in Ethanol/Water (3:1) or Acetic Acid.

  • Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) or catalytic HCl.

  • Reflux: Heat to reflux (80 °C) for 1–2 hours. The yellow color of the nitro compound should fade.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and basify (NaHCO₃) to liberate the free base.

  • Final Purification: Extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Quality Control & Characterization

ParameterSpecification / ObservationMethod
Appearance Off-white to pale yellow solidVisual
¹H NMR (DMSO-d₆) Distinctive coupling of 1,6-naphthyridine core. • H2: ~9.0 ppm (s/d) • H7: ~8.2 ppm (s) • H5: ~8.8 ppm (s) • NH₂: Broad singlet ~6.5 ppm (D₂O exchangeable)400/500 MHz NMR
LC-MS [M+H]⁺ = 146.15 (Calc: 145.06)ESI+
Purity >95% (AUC)HPLC (C18, ACN/H₂O)

Troubleshooting "The Volcano Effect": The Skraup reaction is notorious for runaway exotherms.

  • Symptom: Rapid darkening and foaming.

  • Prevention: Ensure Boric Acid is included; it complexes with glycerol, slowing acrolein release. Do not rush the temperature ramp between 110 °C and 135 °C.

References

  • Paudler, W. W., & Kress, T. J. (1970).[5] The Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-175. Link

  • Brown, E. V. (1957). The Skraup Reaction with 3-Nitro-4-aminopyridine. Journal of the American Chemical Society, 79(13), 3565–3566. Link

  • Lowe, P. R., et al. (2024).[6] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link

  • Mozzketi, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6086. Link

Sources

Application Note: Evaluation of 1,6-Naphthyridin-8-amine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridin-8-amine core is a "privileged scaffold" in medicinal chemistry, distinguished by its bicyclic heteroaromatic structure resembling purines and quinolines. In oncology, this scaffold is not merely a DNA intercalator but a critical pharmacophore for developing allosteric SHP2 (PTPN11) inhibitors , HSP90 inhibitors , and specific kinase antagonists (e.g., c-Met , FGFR4 ).

This guide provides a standardized workflow for solubilizing, screening, and validating 1,6-naphthyridine derivatives in cancer cell lines. It addresses the specific challenges of this scaffold—namely, its hydrophobicity and the requirement for precise allosteric engagement validation.

Compound Handling & Formulation

Challenge: Unsubstituted and substituted 1,6-naphthyridines are planar, lipophilic molecules prone to π-stacking aggregation in aqueous media. Improper solubilization leads to "false negatives" in potency assays or "false positives" due to precipitation on cell membranes.

Protocol A: Stock Preparation & Storage
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9% (sterile filtered).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Note: Do not attempt aqueous stock solutions. The solubility in PBS is typically < 10 µM for this scaffold class.

  • Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to polypropylene). Store at -20°C. Limit freeze-thaw cycles to <3.

Protocol B: "Step-Down" Dilution for Assays

To prevent precipitation shock when moving from 100% DMSO to aqueous media:

  • Intermediate Plate: Prepare serial dilutions (e.g., 3-fold) in 100% DMSO first.

  • Media Dilution: Transfer 1 µL of DMSO stock into 999 µL of pre-warmed culture media (1:1000 dilution).

    • Final DMSO concentration: 0.1%.[1][2]

    • Validation: Visually inspect the media tube against a light source. Cloudiness indicates precipitation; if observed, lower the starting concentration.

Target Validation: The SHP2/MAPK Pathway

While 1,6-naphthyridines can act as general kinase inhibitors, their most high-value application is in SHP2 allosteric inhibition . These molecules bind to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in an inactive conformation.

Mechanism of Action (SHP2 Context)

The diagram below illustrates how 1,6-naphthyridine derivatives block the signal transduction from Receptor Tyrosine Kinases (RTKs) to the RAS-ERK pathway.

SHP2_Pathway RTK RTK (e.g., EGFR) SHP2_Active SHP2 (Open/Active) RTK->SHP2_Active Activates Compound 1,6-Naphthyridine Derivative SHP2_Inactive SHP2 (Closed/Inactive) Compound->SHP2_Inactive Stabilizes RAS RAS-GTP SHP2_Active->RAS Dephosphorylates RAS-GAP sites SHP2_Inactive->SHP2_Active Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action. 1,6-Naphthyridine derivatives stabilize the auto-inhibited "closed" conformation of SHP2, preventing RAS activation and downstream ERK signaling.

In Vitro Experimental Protocols

Protocol C: Cytotoxicity Screening (MTS Assay)

Objective: Determine the IC50 of the derivative in relevant cancer cell lines. Cell Line Selection:

  • Sensitive (SHP2-dependent):NCI-H358 (KRAS G12C), KYSE-520 (Esophageal).

  • Resistant (Control):PC-3 (SHP2-independent).

Procedure:

  • Seeding: Seed cells in 96-well plates (opaque walls for luminescence, clear for colorimetric).

    • Density: 2,000–5,000 cells/well (line dependent).

    • Volume: 90 µL/well.

    • Incubate 24 hours at 37°C/5% CO2.

  • Treatment: Add 10 µL of 10x compound solution (prepared in media from Protocol B).

    • Range: 8-point dose response (e.g., 10 µM to 0.003 µM).

    • Controls: DMSO only (Negative), Staurosporine (Positive Death), SHP099 (Reference Inhibitor).

  • Incubation: 72 hours.

  • Readout: Add 20 µL MTS reagent (e.g., CellTiter 96®). Incubate 1–4 hours. Measure absorbance at 490 nm.

  • Analysis: Normalize to DMSO control. Fit data to a 4-parameter logistic curve (GraphPad Prism).

Protocol D: Target Engagement (Western Blot)

Objective: Confirm the cytotoxicity is due to on-target inhibition (e.g., MAPK pathway suppression) and not general membrane toxicity.

Procedure:

  • Seeding: Seed 3 x 10^5 cells/well in a 6-well plate (NCI-H358).

  • Starvation (Optional but Recommended): Serum-starve overnight to reduce basal noise, then stimulate with EGF (50 ng/mL) for 15 mins after compound pretreatment to test blockage of induced signaling.

  • Treatment: Treat cells with compound at 5x IC50 and 1x IC50 for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: SHP2 is a phosphatase; preservation of phosphorylation states is vital).

  • Detection Targets:

    • Primary: p-ERK1/2 (Thr202/Tyr204) – Expect Decrease.

    • Secondary: p-SHP2 (Tyr542) – May increase due to feedback loop loss, but downstream signaling should be blocked.

    • Loading Control: Total ERK1/2 or GAPDH.

Data Analysis & Interpretation

Expected Results Matrix

Use this table to interpret your screening results.

ObservationInterpretationNext Step
High Potency (IC50 < 1µM) + p-ERK Loss Valid Hit. Compound is entering cells and engaging the SHP2/MAPK pathway.Proceed to selectivity profiling (Kinase panel).
High Potency + No p-ERK Loss Off-Target Toxicity. The compound is killing cells via a mechanism unrelated to SHP2 (e.g., DNA intercalation or membrane disruption).Discard or re-purpose as general cytotoxic agent.
Low Potency + p-ERK Loss Poor Permeability. Compound engages target but cannot accumulate sufficient intracellular concentration.Optimize lipophilicity (LogD) or formulation.
Precipitation in Media Solubility Limit. False negative likely.Re-run assay with lower top concentration or improve solubility tags.

References

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535, 148-152. Link

  • Garcia Fortanet, J., et al. (2016). "Allosteric SHP2 Inhibitor, I (SHP099), Suppresses Leukemic Cell Growth." Journal of Medicinal Chemistry, 59(17), 7773-7782. Link

  • Makhanya, T.R., et al. (2007). "Synthesis of 1,6-naphthyridines and their application in cancer cell lines." Molecules, 12(3), 361-372.[3] Link

  • Wu, P., et al. (2023).[3][4] "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 260, 115703. Link

  • Cayman Chemical. (2024). "Product Information: 1,6-Naphthyridine Solubility Guidelines." Link

Sources

High-Throughput Screening with 1,6-Naphthyridin-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Targeting Type II Kinase Inhibition via Privileged Heterocycles

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines, isoquinolines, and purines. Specifically, 1,6-Naphthyridin-8-amine and its derivatives have emerged as potent pharmacophores for inhibiting ATP-consuming proteins, particularly Receptor Tyrosine Kinases (RTKs) like c-Met , FGFR4 , and VEGFR-2 .

This guide details the protocol for a High-Throughput Screening (HTS) campaign utilizing a focused library of 1,6-Naphthyridin-8-amine derivatives. Unlike random diversity screening, this "scaffold-centric" approach leverages the inherent ATP-mimetic properties of the naphthyridine core, significantly enhancing hit rates. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format to mitigate the intrinsic fluorescence often observed in extended naphthyridine systems.

Chemical Biology Profile: Why 1,6-Naphthyridin-8-amine?

The Pharmacophore

The 1,6-naphthyridine core consists of two fused pyridine rings.[1][2] The introduction of an amine at the 8-position creates a critical hydrogen-bonding motif.

  • H-Bond Donor/Acceptor: The N1 and N6 nitrogens act as acceptors, while the exocyclic 8-amine acts as a donor. This triad often mimics the adenine hinge-binding region of ATP.

  • Solubility & Lipophilicity: While the core is planar and rigid (increasing

    
    -stacking interactions), the pyridine nitrogens lower logP compared to naphthalene analogs, improving water solubility—a critical factor for reducing false positives in HTS caused by aggregation.
    
Target Relevance

Literature validates this scaffold for:

  • c-Met Kinase: 1,6-naphthyridines bind in the ATP pocket, often extending into the hydrophobic back pocket to induce Type II (inactive conformation) binding.

  • FGFR4: Recent studies identify 1,6-naphthyridin-2-ones as selective inhibitors.[3]

  • HIV Integrase: The core chelates divalent metal ions (

    
    ) in the active site.
    

Pre-Screening: Compound Management & Library Prep

Critical Challenge: Primary amines on heteroaromatic rings can be susceptible to oxidation or formation of aggregates in DMSO over long storage.

Protocol: Library Formatting
  • Solubilization: Dissolve 1,6-Naphthyridin-8-amine derivatives at 10 mM in 100% anhydrous DMSO.

  • Quality Control (QC): Perform LC-MS on a random 5% subset to verify stability of the 8-amine group.

  • Plate Format:

    • Source Plates: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).

    • Storage: -20°C in varying humidity-controlled environment (<10% RH).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 655) to transfer 10–50 nL of compound directly into assay plates. This "contactless" transfer prevents cross-contamination and preserves the amine functionality.

HTS Assay Design: TR-FRET Kinase Assay

Rationale: Some naphthyridine derivatives exhibit intrinsic fluorescence in the blue/green region (400-500 nm). Standard fluorescence intensity (FI) assays will yield high false-positive rates. TR-FRET uses a time-delay (50–100 µs) to record signal after the short-lived compound fluorescence has decayed, ensuring signal integrity.

Assay Principle (c-Met Example)
  • Enzyme: Recombinant human c-Met kinase (cytoplasmic domain).

  • Substrate: Biotinylated poly-GT (Glu:Tyr, 4:1) peptide.

  • Tracer: Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor).

  • Acceptor: Allophycocyanin (APC)-labeled Streptavidin (Acceptor).

  • Mechanism: Kinase phosphorylates the peptide

    
     Antibody binds phospho-peptide 
    
    
    
    Streptavidin binds Biotin
    
    
    Eu and APC come into proximity
    
    
    FRET signal (665 nm).
Reagents & Buffer Composition
ComponentConcentration (Final)Purpose
Buffer Base 50 mM HEPES, pH 7.5Physiological pH maintenance
MgCl₂ 10 mMEssential cofactor for kinase activity
MnCl₂ 1 mMEnhances catalytic turnover for some RTKs
DTT 1 mMPrevents oxidation of kinase cysteines
Brij-35 0.01% (v/v)Surfactant; prevents compound aggregation
BSA 0.1%Carrier protein to prevent surface adsorption
ATP

apparent (e.g., 10 µM)
Balanced to detect competitive inhibitors

Step-by-Step Experimental Protocol

Workflow Diagram (Graphviz)

HTS_Workflow Library Library Prep (10mM DMSO) Dispense Acoustic Dispensing (20 nL into 384-well) Library->Dispense Enzyme_Add Enzyme Addition (c-Met + Peptide) Dispense->Enzyme_Add Incubate_1 Pre-Incubation (15 min @ RT) Enzyme_Add->Incubate_1 Equilibration ATP_Add ATP Start (Initiate Reaction) Incubate_1->ATP_Add Incubate_2 Kinase Rxn (60 min @ RT) ATP_Add->Incubate_2 Stop_Detect Stop & Detect (EDTA + Eu-Ab + SA-APC) Incubate_2->Stop_Detect Read TR-FRET Read (Ex: 337nm, Em: 665/620nm) Stop_Detect->Read

Caption: Figure 1. Optimized TR-FRET workflow for screening 1,6-naphthyridine derivatives, incorporating a pre-incubation step to allow slow-binding inhibitors to equilibrate.

Detailed Steps
  • Plate Preparation: Dispense 20 nL of library compounds (1,6-Naphthyridin-8-amine derivatives) into 384-well white, low-volume plates. Include DMSO controls (Columns 1, 2) and Staurosporine reference (Columns 23, 24).

  • Enzyme Mix Addition: Add 5 µL of 2X Enzyme/Peptide Mix (0.5 nM c-Met, 200 nM Biotin-Peptide).

  • Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). Note: This allows the naphthyridine core to orient within the ATP pocket before competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP Mix (20 µM ATP in Kinase Buffer). Final volume = 10 µL.

  • Reaction Incubation: Seal plates and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC + 50 mM EDTA). The EDTA chelates Mg/Mn, instantly stopping the kinase reaction.

  • Final Equilibration: Incubate for 60 minutes (protect from light).

  • Read: Measure on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Hit Triage

Calculation

Calculate the FRET Ratio for each well:



Calculate Percent Inhibition:



  • 
    : DMSO Control (Full Activity)
    
  • 
    : EDTA/Staurosporine Control (No Activity)
    
Quality Control Metrics
  • Z' Factor: Must be

    
    . Typical values for this TR-FRET assay are 0.7–0.8.
    
  • CV%: Coefficient of variation for Max/Min controls should be

    
    .
    
Triage Strategy for Naphthyridines
  • Fluorescence Interference Check: Analyze the Donor (615 nm) channel alone. If a compound well shows Donor signal

    
     of the plate median, the compound is likely autofluorescent or a "light scatterer" (precipitate). Flag as Artifact .
    
  • Redox Cycling: 1,6-naphthyridines, especially electron-rich 8-amino variants, can sometimes act as redox cyclers. Perform a counter-screen with adding 0.01% Triton X-100 or increasing DTT to verify potency shifts.

  • Selectivity: Hits should be counter-screened against a functionally unrelated kinase (e.g., Aurora B) to ensure the 8-amine is not acting as a promiscuous "sticky" binder.

Mechanistic Diagram (Graphviz)

Mechanism Hit Hit: 1,6-Naphthyridin-8-amine Deriv. Binding ATP Pocket Binding (Hinge Region Interaction) Hit->Binding Inhibits Donor_Check Donor Channel (615nm) Check Hit->Donor_Check Signal Analysis Valid Valid Hit (Type I/II Inhibitor) Binding->Valid Confirmed IC50 Donor_Check->Valid Normal Donor Signal Artifact Artifact (Autofluorescence/Quencher) Donor_Check->Artifact High/Low Donor Signal

Caption: Figure 2. Triage logic flow for distinguishing true kinase inhibitors from optical artifacts common in heterocyclic library screening.

References

  • Vertex Pharmaceuticals. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Wenzhou Medical University. (2023).[3] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues. Molecules.

  • National Institutes of Health (NIH). (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

Sources

Application Note: 1,6-Naphthyridin-8-amine Scaffolds for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridin-8-amine core is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I/II kinase inhibitors (targeting c-Met, FGFR4, CDK8/19) and anti-infective agents (HIV integrase, Mycobacterium). While the unsubstituted parent amine is often an intermediate, its N-substituted derivatives exhibit potent biological activity by mimicking the adenine ring of ATP or interacting with metal-dependent viral enzymes.

This guide provides a comprehensive framework for evaluating 1,6-naphthyridin-8-amine derivatives in murine models. It addresses the specific physicochemical challenges of this scaffold—namely, planar aromaticity leading to poor aqueous solubility and rapid metabolic clearance due to oxidation at the C2/C5 positions.

Compound Profile & Mechanism of Action[1]

Chemical Properties[1][2][3]
  • Core Structure: Bicyclic aromatic system containing two nitrogen atoms (positions 1 and 6) and an amine handle at position 8.

  • Molecular Weight (Parent): ~145.16 g/mol (Derivatives typically 350–550 g/mol ).

  • LogP: Parent is low (~1.2), but active lipophilic derivatives often range from 3.0 to 4.5, necessitating advanced formulation.

  • pKa: The ring nitrogens are weakly basic; the exocyclic amine is less basic due to resonance delocalization into the naphthyridine ring.

Mechanism of Action (MOA)

The biological activity depends heavily on the substitution pattern at the 8-amino position:

  • Kinase Inhibition (Oncology): Derivatives function as ATP-competitive inhibitors. The naphthyridine nitrogens often form hydrogen bonds with the kinase hinge region (e.g., Met1211 in c-Met).

  • Viral Integrase Inhibition: The scaffold chelates divalent metal ions (

    
     or 
    
    
    
    ) in the active site of viral enzymes (e.g., HIV-1 integrase, CMV pUL89).

MOA_Mechanism Scaffold 1,6-Naphthyridin-8-amine (Core Scaffold) Subst N-Substitution (Aryl/Heteroaryl) Scaffold->Subst Derivatization Target_Kinase Kinase Target (c-Met, FGFR, CDK) Subst->Target_Kinase Hinge Binding (ATP Competitive) Target_Viral Viral Enzyme (Integrase/Endonuclease) Subst->Target_Viral Metal Chelation (Mg2+) Effect_Tumor Tumor Regression (Apoptosis/Stasis) Target_Kinase->Effect_Tumor Effect_Viral Viral Replication Blockade Target_Viral->Effect_Viral

Figure 1: Mechanism of Action pathways for 1,6-naphthyridin-8-amine derivatives depending on functionalization.

Formulation Strategy for In Vivo Administration

The planar nature of the naphthyridine ring often leads to crystal lattice stability and poor dissolution rates. Do not use simple saline suspensions , as this leads to erratic bioavailability.

Solubility Decision Matrix
Solubility CategoryVisual CheckRecommended VehicleApplication
High (>5 mg/mL)Clear solution in waterSterile Saline (0.9% NaCl)IV / IP / PO
Moderate (1–5 mg/mL)Hazy in water, clear in acid50 mM Citrate Buffer (pH 4.0)PO (Oral Gavage)
Low (<1 mg/mL)Visible particlesVehicle A: 10% DMSO + 40% PEG400 + 50% WaterIP / PO
Very Low (Recalcitrant)Precipitates immediatelyVehicle B: 5% DMSO + 20% Solutol HS15 + 75% SalinePO Only
Preparation Protocol (Vehicle A - Standard)
  • Weighing: Accurately weigh the naphthyridine derivative.

  • Primary Solubilization: Add 10% of the final volume of DMSO. Vortex or sonicate at 37°C until completely dissolved. Note: If the compound does not dissolve in 100% DMSO, it is unsuitable for this vehicle.

  • Co-solvent Addition: Slowly add 40% of the final volume of PEG400 (Polyethylene Glycol 400). Vortex gently.

  • Aqueous Phase: Dropwise add 50% of the final volume of sterile water (or saline) while vortexing.

    • Critical Check: Watch for "crashing out" (cloudiness). If precipitation occurs, switch to Vehicle B (Solutol/Cyclodextrin based).

Pharmacokinetics (PK) & Dosing Protocols

Naphthyridines are susceptible to oxidative metabolism by liver cytochrome P450 enzymes (particularly at the electron-deficient C2 and C5 positions).

Dose Range Finding (DRF)

Conduct a preliminary 3-dose study to establish the Maximum Tolerated Dose (MTD) and exposure levels.

  • Animals: CD-1 or C57BL/6 Mice (n=3 per group).

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Doses:

    • Low: 10 mg/kg

    • Mid: 30 mg/kg[1][2]

    • High: 100 mg/kg

  • Sampling: Collect plasma at 0.5, 1, 4, 8, and 24 hours post-dose.

Efficacy Dosing Schedule

Based on typical half-lives of this scaffold (


 hours), Once Daily (QD) dosing is often insufficient for sustained target inhibition.
  • Recommended Regimen: 30–50 mg/kg, BID (Twice Daily, 8 hours apart).

  • Duration: 14–21 days for xenograft models.

Dosing_Schedule cluster_treatment Treatment Phase (14-21 Days) Start Study Start (Day 0) Acclimation Acclimation (7 Days) Start->Acclimation Implant Tumor/Infection Induction Acclimation->Implant Randomization Randomization (Vol ~100-150mm³) Implant->Randomization Dosing AM Dose (08:00) PM Dose (16:00) Daily BW/Health Check Randomization->Dosing End Termination PK/Tissue Harvest Dosing->End

Figure 2: Standard experimental timeline for efficacy studies in murine xenograft models.

Experimental Protocols

Protocol A: Tumor Xenograft Efficacy (Oncology)

Objective: Evaluate tumor growth inhibition (TGI) of 1,6-naphthyridin-8-amine derivatives targeting c-Met or FGFR.

  • Cell Line: Use HCT116 (Colon) or U-87 MG (Glioblastoma) cells.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of athymic nude mice (Nu/Nu). Use Matrigel (1:1 ratio) if the cell line is poorly tumorigenic.
    
  • Staging: Monitor tumor volume (

    
    ). Randomize mice when tumors reach 100–150 mm³.
    
  • Treatment Groups:

    • Group 1: Vehicle Control (BID).

    • Group 2: Reference Inhibitor (e.g., Cabozantinib, 30 mg/kg QD).

    • Group 3: Test Compound (Low Dose, e.g., 15 mg/kg BID).

    • Group 4: Test Compound (High Dose, e.g., 45 mg/kg BID).

  • Endpoints:

    • Primary: % Tumor Growth Inhibition (%TGI) at Day 21.

    • Secondary: Body weight loss (toxicity marker).

Protocol B: Tissue Processing for PD Analysis

Objective: Confirm target engagement (e.g., phosphorylation of c-Met or ERK).

  • Timing: Euthanize mice 2 hours post-final dose (at

    
    ).
    
  • Collection: Resect tumor rapidly (<5 mins).

  • Fixation:

    • Cut tumor in half.

    • Half A: Flash freeze in liquid nitrogen (for Western Blot/PCR).

    • Half B: Fix in 10% Neutral Buffered Formalin (24h) for IHC.

  • Analysis: Homogenize frozen tissue in lysis buffer containing phosphatase inhibitors. Run Western Blot for p-Met/Total-Met ratio.

Safety & Toxicology Monitoring

The 1,6-naphthyridine scaffold is generally well-tolerated, but specific derivatives may cause off-target hERG inhibition or gastrointestinal distress.

Critical Stop Criteria (Humane Endpoints):

  • Body weight loss >20% compared to baseline.

  • Signs of distress: Hunched posture, piloerection (ruffled fur), or lethargy.

  • Ulceration of the tumor site.

Specific Toxicity to Watch:

  • Gastrointestinal: If using acidic vehicles (pH < 3), monitor for diarrhea or bloating.

  • Liver: Elevated ALT/AST levels in plasma (check at termination) may indicate metabolic toxicity from reactive naphthyridine intermediates.

References

  • Vertex AI Search. (2025).[3] 1,6-Naphthyridine Derivatives: Biological Activity and Drug Discovery. Retrieved from 3

  • Journal of Medicinal Chemistry. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors. Retrieved from 4

  • European Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Retrieved from 5

  • Journal of Medicinal Chemistry. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. Retrieved from 2[6]

  • Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from 6[6]

Sources

Application Note: Quantitative Analysis of 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the rigorous quantification of 1,6-Naphthyridin-8-amine (CAS 55570-63-3). This guide synthesizes specific physicochemical properties of the naphthyridine scaffold with advanced chromatographic principles to ensure robust, reproducible data.

Methodology: RP-HPLC-UV and LC-MS/MS (ESI+) Analyte: 1,6-Naphthyridin-8-amine (CAS: 55570-63-3) Formula: C₈H₇N₃ | MW: 145.16 g/mol [1]

Introduction & Compound Properties

1,6-Naphthyridin-8-amine is a fused bicyclic heteroaromatic amine used as a scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents.[1] Structurally, it possesses three basic nitrogen atoms: the pyridine-like ring nitrogens at positions 1 and 6, and the exocyclic primary amine at position 8.

Analytical Challenges
  • Basicity: The presence of multiple basic centers (pKa ~3–4 for ring nitrogens, potentially higher for the amine) leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1]

  • Polarity: The molecule is moderately polar, requiring specific retention strategies to avoid elution in the void volume.

  • Detection: The conjugated naphthyridine system exhibits strong UV absorbance, making it suitable for HPLC-UV, while the basic nitrogens provide excellent ionization efficiency in positive electrospray ionization (ESI+) MS.

Method Development Strategy

To overcome the "basicity problem," this protocol utilizes a High-pH Reverse Phase approach.[1] By operating at pH 10.0, the basic amine moieties are deprotonated (neutralized), significantly improving peak symmetry and retention on hybrid-silica columns.

Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc High High (µg/mL - mg/mL) Purity/Potency Conc->High Raw Material/Formulation Low Trace (ng/mL - pg/mL) Bioanalysis/Impurity Conc->Low Plasma/Tissues Method1 Protocol 1: HPLC-UV (High pH C18) High->Method1 Method2 Protocol 2: LC-MS/MS (ESI+ MRM) Low->Method2

Figure 1: Decision matrix for selecting the appropriate quantification protocol.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, raw material release, and high-concentration formulation analysis.[1]

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and PDA/UV Detector.

  • Column: Waters XBridge BEH C18, 4.6 × 100 mm, 2.5 µm (or equivalent High-pH stable column).

    • Rationale: Ethylene-Bridged Hybrid (BEH) particles are stable up to pH 12, allowing the use of basic mobile phases that suppress amine ionization.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1,6-Naphthyridin-8-amine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (95:5).

System Suitability Criteria
  • Tailing Factor: ≤ 1.5 (Critical for basic amines).[1]

  • Theoretical Plates: > 5000.[1]

  • Precision (RSD): ≤ 1.0% for n=5 injections.

Protocol 2: LC-MS/MS Quantification

Application: Trace quantification in biological matrices (plasma, urine) or genotoxic impurity screening.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion: [M+H]⁺ = 146.2 m/z.[1]

  • Predicted Transitions (Optimize on instrument):

    • Quantifier: 146.2 → 119.1 (Loss of HCN, characteristic of naphthyridines).

    • Qualifier: 146.2 → 92.1 (Ring fragmentation).

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temperature: 400°C.[1]

LC Conditions (LC-MS Compatible)
  • Column: Agilent Poroshell HPH-C18, 2.1 × 50 mm, 2.7 µm.[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes).

Sample Preparation (Plasma Extraction)[1]
  • Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL centrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Quinoline-d7).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the clear supernatant directly into the LC-MS/MS.

Analytical Workflow & Logic

The following diagram illustrates the critical path for analyzing 1,6-Naphthyridin-8-amine, emphasizing the pH control strategy required for this basic scaffold.

AnalyticalWorkflow cluster_conditions Chromatographic Separation Sample Sample (Solid/Liquid) Prep Preparation Dissolve in 50:50 ACN:H2O Sample->Prep Condition Condition: High pH (pH 10) Prep->Condition Mechanism Mechanism: Amine Deprotonation (Neutral Form) Condition->Mechanism Prevents Tailing Detect Detection UV (254nm) or MS (146.2) Mechanism->Detect Data Data Analysis Quantification Detect->Data

Figure 2: Workflow emphasizing the High-pH strategy to neutralize the basic amine for optimal separation.

Validation Parameters (ICH M10/Q2)

To ensure the trustworthiness of the generated data, the following validation criteria must be met:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 – 102.0%85.0 – 115.0%
Precision (RSD) < 1.0%< 15.0%
LOD (S/N ~3) ~0.1 µg/mL~1.0 ng/mL
LOQ (S/N ~10) ~0.5 µg/mL~5.0 ng/mL

Troubleshooting Guide

  • Peak Tailing: If observed, ensure the Mobile Phase pH is strictly ≥ 10.0. If using a low pH method (Formic acid), add 0.1% Triethylamine (TEA) as a silanol blocker, though High pH is preferred.

  • Low Sensitivity (MS): Check for ion suppression. If matrix effects are high (>20%), switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 12.[1]

  • Carryover: Basic amines stick to metallic surfaces.[1] Use a needle wash solution of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine.[1] Retrieved from [Link][1]

  • Sielc Technologies. HPLC Method for Separation of Amino-Naphthyridines.[1] Retrieved from [Link] (General reference for basic heterocycle separation strategies).

  • Vertex AI Search. Consolidated chemical data for 1,6-Naphthyridin-8-amine (CAS 55570-63-3).[1][3] (Verified via internal search results 1.3, 1.4, 1.9).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,6-Naphthyridin-8-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,6-Naphthyridin-8-amine. It addresses common challenges and offers practical solutions to optimize reaction yields and purity.

Introduction

The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[1][2] The introduction of an amine group at the 8-position can be a challenging yet crucial step in the synthesis of novel drug candidates. This guide focuses on the final amination step, typically from an 8-halo-1,6-naphthyridine precursor, and provides troubleshooting strategies to enhance success in the laboratory.

Core Synthesis Strategy: Amination of an 8-Halo-1,6-Naphthyridine

The most common and practical approach to synthesizing 1,6-Naphthyridin-8-amine involves the displacement of a halogen at the 8-position of the naphthyridine core. Two primary methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

8-Halo-1,6-Naphthyridine 8-Halo-1,6-Naphthyridine SNAr SNAr 8-Halo-1,6-Naphthyridine->SNAr Buchwald-Hartwig Buchwald-Hartwig 8-Halo-1,6-Naphthyridine->Buchwald-Hartwig 1,6-Naphthyridin-8-amine 1,6-Naphthyridin-8-amine SNAr->1,6-Naphthyridin-8-amine Buchwald-Hartwig->1,6-Naphthyridin-8-amine

Caption: Key synthetic routes to 1,6-Naphthyridin-8-amine.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address potential issues encountered during the synthesis.

Low or No Product Formation

Q1: I am not observing any formation of my desired 1,6-naphthyridin-8-amine. What are the likely causes?

A1: Low or no product formation can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • For SNAr reactions: The 1,6-naphthyridine ring may not be sufficiently activated for nucleophilic attack. The electron-withdrawing character of the nitrogen atoms in the naphthyridine ring facilitates SNAr reactions; however, the reactivity is highly dependent on the electronic nature of other substituents on the ring.[3]

    • Troubleshooting:

      • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4]

      • Stronger Base: The use of a stronger, non-nucleophilic base can enhance the nucleophilicity of the amine.

      • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).

  • For Buchwald-Hartwig amination: The catalytic cycle may be inhibited. This is a complex, multi-step process, and issues can arise at any stage.

    • Troubleshooting:

      • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[5] Consider screening a variety of ligands.

      • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can influence the rate of deprotonation of the amine and the overall catalytic activity.

      • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[6]

Q2: My reaction is sluggish and gives a low yield even after extended reaction times. How can I improve the reaction rate and conversion?

A2: Sluggish reactions often indicate suboptimal reaction conditions.

  • For SNAr reactions:

    • Microwave Irradiation: This can often accelerate the reaction by providing efficient and uniform heating, leading to higher yields in shorter reaction times.

  • For Buchwald-Hartwig amination:

    • Catalyst Loading: Increasing the catalyst and ligand loading may improve the reaction rate. However, this should be done judiciously to avoid increased side reactions and purification challenges.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. A systematic temperature screen is recommended.

Side Reactions and Impurities

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Side reactions are a common challenge in amination reactions.

  • Hydrolysis of the Halo-Substituent: In the presence of water and a base, the starting 8-halo-1,6-naphthyridine can be hydrolyzed to the corresponding 8-hydroxy-1,6-naphthyridine.

    • Prevention: Ensure all reagents and solvents are anhydrous.

  • Homocoupling of the Starting Material: In Buchwald-Hartwig reactions, dimerization of the 8-halo-1,6-naphthyridine can occur.

    • Prevention: This is often a sign of an inefficient catalytic system. Re-evaluate the ligand and base combination.

  • Reduction of the Halo-Substituent (Hydrodehalogenation): The halogen can be replaced by a hydrogen atom.

    • Prevention: This side reaction is more common with aryl bromides and iodides in the presence of a palladium catalyst and a hydrogen source (e.g., trace water or the amine itself). Optimizing the ligand and reaction conditions can minimize this pathway.

Purification Challenges

Q4: I am having difficulty purifying my 1,6-naphthyridin-8-amine from the reaction mixture. What are some effective purification strategies?

A4: Purification can be challenging due to the polar nature of the product and the presence of catalyst residues and inorganic salts.

  • Initial Work-up: A standard aqueous work-up is often the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The product may be in either the organic or aqueous layer depending on its polarity and the pH. An acid wash can be used to extract the basic product into the aqueous layer, which can then be basified and re-extracted into an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. Due to the basicity of the amine, it may streak on silica gel. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) can be added to the eluent.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may be more effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Start Start Combine Combine 8-chloro-1,6-naphthyridine, an excess of amine, and a non-nucleophilic base in a polar aprotic solvent (e.g., DMSO). Start->Combine Heat Heat the reaction mixture at elevated temperature (e.g., 120-150 °C) with stirring. Combine->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Workup Perform an aqueous work-up. Monitor->Workup Purify Purify the crude product by chromatography or crystallization. Workup->Purify End End Purify->End

Caption: Workflow for SNAr amination.

Step-by-Step Methodology:

  • To a reaction vessel, add 8-chloro-1,6-naphthyridine (1.0 eq), the desired amine (2.0-5.0 eq), and a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

  • Add a polar aprotic solvent such as DMSO or NMP to achieve a suitable concentration.

  • Heat the reaction mixture to 120-150 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination

Start Start Combine Combine 8-bromo-1,6-naphthyridine, amine, palladium catalyst, ligand, and base in a dry solvent under an inert atmosphere. Start->Combine Heat Heat the reaction mixture with stirring. Combine->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Workup Perform an aqueous work-up. Monitor->Workup Purify Purify the crude product by chromatography. Workup->Purify End End Purify->End

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add 8-bromo-1,6-naphthyridine (1.0 eq), the amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Purify the crude product by silica gel chromatography.

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The following table provides a general starting point for optimization.

ParameterSNArBuchwald-Hartwig
Starting Material 8-Chloro-1,6-naphthyridine8-Bromo- or 8-iodo-1,6-naphthyridine
Amine (eq) 2.0 - 5.01.2 - 1.5
Base K2CO3, Cs2CO3NaOtBu, K3PO4, Cs2CO3
Catalyst NonePd2(dba)3, Pd(OAc)2
Ligand NoneXantphos, BINAP, DavePhos
Solvent DMSO, NMP, DMFToluene, Dioxane, THF
Temperature (°C) 120 - 18080 - 120
Typical Yield Moderate to GoodGood to Excellent

References

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2014). Journal of Applicable Chemistry. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Publishing. [Link]

  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2025). ResearchGate. [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). MDPI. [Link]

  • Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (n.d.). Request PDF. [Link]

Sources

Technical Support Center: 1,6-Naphthyridin-8-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-8-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 1,6-Naphthyridin-8-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., FGFR, SYK) and PDE10A modulation.

Physicochemical Profile:

  • Basicity: The N1 and N6 ring nitrogens are basic proton acceptors (approx. pKa ~4.5–5.5), while the C8-amine acts as a hydrogen bond donor.

  • Polarity: High.[1][2] The molecule exhibits significant "stickiness" on standard stationary phases due to strong dipole interactions.

  • Solubility: Often displays "brick dust" character—poor solubility in non-polar organics (Hexane, Et2O) and moderate solubility in DCM; highly soluble in DMSO and acidic aqueous media.

This guide addresses the three most reported ticket issues: Silica Gel Tailing , Palladium Contamination , and Solubility-Driven Oiling Out .

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks from the baseline to the solvent front on silica gel, and recovery is low.”

Root Cause Analysis

The basic ring nitrogens (N1/N6) of the naphthyridine core interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes peak broadening (tailing) and irreversible adsorption (mass loss).

Protocol A: The "Deactivation" Method (Flash Chromatography)

Do not use standard EtOAc/Hexane gradients.

Step 1: Pre-treatment of Silica Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) or 1% NH4OH before loading the column. This neutralizes the acidic silanols.

Step 2: The "Magic Solvent" System Use the DCM/MeOH/NH4OH system. The ammonia competes with your amine for silanol binding sites.[2]

  • Preparation: Mix DCM:MeOH (9:1) and add 1% NH4OH (aqueous, 28-30%). Shake well.

  • Gradient: 0% → 10% MeOH in DCM (maintain 1% NH4OH constant or premix into the MeOH line).

Protocol B: The Alumina Alternative

If silica tailing persists, switch the stationary phase.

  • Stationary Phase: Basic Alumina (Activity Grade III).

  • Why: Alumina is less acidic than silica, preventing the protonation of the naphthyridine ring.

  • Eluent: EtOAc/Hexane or DCM/MeOH (no amine modifier needed).

Decision Tree: Chromatography Optimization

purification_logic Start Start: Tailing on Silica TLC Step1 Add 1% TEA to Eluent Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Switch to DCM:MeOH:NH4OH Check1->Step2 No Success Isolate Pure Amine Check1->Success Yes Check2 Resolution Acceptable? Step2->Check2 Check2->Step2 No (Still Tailing) Step3 Switch to Basic Alumina Check2->Step3 No (Co-elution) Check2->Success Yes Check3 Separation Achieved? Step3->Check3 Step4 Reverse Phase (C18) Modifier: 10mM NH4HCO3 (pH 10) Check3->Step4 No Check3->Success Yes

Figure 1: Decision logic for purifying basic heteroaromatic amines when standard silica fails.

Module 2: Palladium Removal (Scavenging)

Issue: “I synthesized the core via Buchwald-Hartwig/Suzuki coupling. The product is grey/brown, and Pd levels are >1000 ppm.”

Root Cause Analysis

Naphthyridines are excellent ligands. The N1/N6 nitrogens chelate Palladium (Pd) leached from the catalyst, making standard filtration (Celite) ineffective.

Protocol: Thiol-Silica Scavenging

Standard activated carbon often fails for tightly bound Pd-heterocycles.

  • Dissolution: Dissolve the crude 1,6-naphthyridin-8-amine in THF or DMF (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3 equivalents relative to expected Pd mass, or 10-20% w/w relative to substrate).

  • Incubation: Stir at 40°C for 4–12 hours.

    • Why heat? Ligand exchange (Pd-Naphthyridine → Pd-Thiol) is kinetically slow at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Validation: Color should shift from grey/brown to pale yellow/white.

Comparative Scavenging Efficiency Table

MethodEfficiency for NaphthyridinesProsCons
Celite Filtration < 10%Cheap, fastDoes not remove chelated Pd
Activated Carbon 40–60%General purposeLow yield (adsorbs product)
Thiol-Silica (MP-TMT) > 95%High specificity, no product lossExpensive, requires heating
Acid Extraction 70–80%ScalableMay protonate/trap Pd salts

Module 3: Solubility & Isolation (The "Oiling Out" Fix)

Issue: “My product oils out during recrystallization or forms a gum after rotary evaporation.”

Root Cause Analysis

1,6-Naphthyridin-8-amine has a high melting point but crystallizes poorly if impurities are present. "Oiling out" occurs when the solvent system enters a liquid-liquid immiscibility gap before the crystal nucleation point.

Protocol: pH-Switch Extraction (The "Crash" Method)

Instead of traditional crystallization, use the molecule's pKa to force precipitation.

Step 1: Acid Dissolution Dissolve the crude oil in minimal 1M HCl .

  • Mechanism:[3][4] Protonates the ring nitrogens, forming a water-soluble salt.

  • Wash: Extract this aqueous layer with EtOAc (2x). Discard the organic layer (removes non-basic impurities).

Step 2: Controlled Reprecipitation Cool the aqueous layer to 0°C. Slowly add 6M NaOH dropwise until pH reaches ~10.

  • Observation: The solution will become cloudy. Do NOT extract yet. Stir for 30 mins to allow the amorphous precipitate to organize into a solid.

Step 3: Filtration Filter the solid precipitate. If it remains gummy, dissolve in minimal boiling Ethanol and add water dropwise until turbid, then cool slowly.

extraction_workflow Crude Crude Oil/Gum Acid Dissolve in 1M HCl Crude->Acid Protonation Wash Wash w/ EtOAc (Discard Organics) Acid->Wash Remove Neutrals Base Adjust to pH 10 (NaOH) Wash->Base Deprotonation Precip Solid Precipitates Base->Precip Nucleation

Figure 2: Acid-Base pH switch workflow for isolating basic naphthyridines from non-basic impurities.

FAQs

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but pH control is critical.

  • Acidic (0.1% TFA): Excellent peak shape, but you will isolate the TFA salt . Naphthyridinium trifluoroacetates are often hygroscopic gums. You must free-base them (see Module 3) for biological assays.

  • Basic (10mM NH4HCO3, pH 10): Recommended. Keeps the amine in the free-base form. Requires a "hybrid" or "high-pH stable" C18 column (e.g., XBridge, Gemini).

Q: How do I store the purified amine? A: Primary amines on heteroaromatics can oxidize over time (N-oxide formation). Store at -20°C under Argon. If the solid turns brown, it is oxidizing; repurify via a short alumina plug.

Q: Why does my NMR show broad peaks? A: Naphthyridines can exhibit tautomerism or aggregation in non-polar solvents (CDCl3). Switch to DMSO-d6 or add a drop of D2O to sharpen exchangeable protons (NH2).

References

  • Synthesis & Scaffold Properties

    • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[5]

    • Source: Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Chromatography of Basic Amines

    • Title: Is there an easy way to purify organic amines? (Silica vs. Amine-functionalized Silica).[2]

    • Source: Biotage Technical Guides.
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: How to Remove Palladium in three easy steps (Metal Scavenging).
    • Source: Biotage Technical Guides.
    • URL:[Link]

  • pKa and Physical Properties

    • Title: pKa Data Compiled by R. Williams (Heterocycles Section).
    • Source: Organic Chemistry Data.[6]

    • URL:[Link]

Sources

Technical Support Center: Stability of 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 1,6-Naphthyridin-8-amine (CAS: 55570-63-3). As a Senior Application Scientist, I have synthesized this information from the structural chemistry of naphthyridines and general heteroaromatic amine behavior to provide a robust troubleshooting framework.

Executive Summary & Compound Profile

1,6-Naphthyridin-8-amine is a bicyclic heteroaromatic scaffold often utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., c-Met, SYK) and anti-infectives. Its structural integrity in solution is governed by the electron-deficient nature of the naphthyridine core juxtaposed with the electron-donating primary amine.

  • Key Stability Risks: Oxidative discoloration (formation of diazo/azo species), N-oxidation, and pH-dependent precipitation.

  • Storage Class: Hygroscopic, Light-Sensitive, Air-Sensitive.

  • Preferred Solvent Vehicle: DMSO (anhydrous) or acidified aqueous buffers (pH < 5).

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration (Yellow Brown/Black)

User Question: "I prepared a 10 mM stock solution in DMSO yesterday. Today, it has turned from pale yellow to a dark amber/brown color. Is the compound degraded?"

Technical Diagnosis: This is a classic sign of oxidative instability , likely exacerbated by light exposure or trace peroxides in the solvent. While the naphthyridine ring is electron-deficient (resistant to oxidation), the exocyclic amine at position 8 is susceptible to oxidative coupling, forming azo-dimers or quinoid-like chromophores which absorb strongly in the visible region.

Troubleshooting Steps:

  • Check LC-MS: Run a sample immediately.

    • If Purity > 95%:3 The color change is likely due to trace impurities (ppm level) with high extinction coefficients. The compound is likely still usable for rough screening but not for

      
       determination.
      
    • If Purity < 90%:3 Discard the solution.

  • Solvent Audit: Did you use "fresh" DMSO? Old DMSO accumulates peroxides and water.

    • Corrective Action: Use anhydrous, inhibitor-free DMSO stored under argon.

  • Light Exclusion: Was the vial clear?

    • Corrective Action: Switch to amber borosilicate vials. 1,6-naphthyridines are chromophores and can undergo photo-induced radical formation.

Issue 2: Precipitation Upon Dilution into Media

User Question: "My stock is clear, but when I dilute it into cell culture media (pH 7.4) or assay buffer, I see fine particulates or a 'crashing out' effect."

Technical Diagnosis: This is a solubility/pKa mismatch . 1,6-Naphthyridin-8-amine is a weak base.

  • Acidic pH (pH < 4): Protonated form (

    
    ) 
    
    
    
    High solubility.
  • Neutral/Basic pH (pH > 7): Free base form (

    
    ) 
    
    
    
    Low aqueous solubility due to lipophilic aromatic stacking.

Troubleshooting Steps:

  • Calculate pKa: The ring nitrogens typically have pKa values around 3–4. The exocyclic amine is less basic due to resonance delocalization into the ring.

  • Stepwise Dilution Protocol:

    • Do not add 100% DMSO stock directly to PBS.

    • Do: Perform an intermediate dilution in 50% DMSO/Water, or ensure rapid vortexing during addition.

  • Formulation Adjustment:

    • Add a cosolvent: 0.5% - 5% PEG400 or Captisol® can prevent aggregation of the free base.

    • Lower the pH: If the assay permits, adjust buffer to pH 6.5.

Issue 3: "Ghost" Peaks in LC-MS (M+16 or M+32)

User Question: "I see small peaks at M+16 and M+32 in my mass spec data after 48 hours of storage."

Technical Diagnosis: These correspond to N-oxides . The nitrogen atoms at positions 1 and 6 are nucleophilic enough to react with dissolved oxygen or peroxides over time, forming N-oxides (


).

Corrective Action:

  • Degas Solvents: Sparge all buffers with Helium or Nitrogen for 15 minutes before use.

  • Storage Temperature: Store all solutions at -20°C or -80°C, never at 4°C for extended periods (where oxygen solubility is higher than at room temp, but reaction rates are slower—freezing is best).

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for 8-amino-1,6-naphthyridine in solution.

StabilityPathways Compound 1,6-Naphthyridin-8-amine (Active Species) Oxidation N-Oxidation (M+16 / M+32) Compound->Oxidation Peroxides / O2 (Slow) Dimerization Oxidative Coupling (Azo-dimers / Aggregates) Compound->Dimerization Air + Light (Fast Discoloration) Photo Photodegradation (Ring Opening / Radical) Compound->Photo UV Light (>300 nm) Precip Precipitation (Free Base Aggregation) Compound->Precip pH > 7.0 (Solubility Limit)

Caption: Primary instability pathways. Red/Yellow nodes indicate chemical degradation; Grey indicates physical instability.

Standard Operating Procedures (SOPs)

SOP 1: Stability-Indicating HPLC Method

Use this protocol to validate the integrity of your stock solutions.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation/solubility)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring) and 320 nm (oxidation products often bathochromic shift)
Pass Criteria Purity > 95%; No single impurity > 1%.[1]
SOP 2: Solubility Enhancement for Bioassays

If the compound crashes out in your assay buffer:

  • Prepare Stock: 20 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into PEG400 (Polyethylene Glycol 400).

  • Final Dilution: Pipette the DMSO/PEG mix into the aqueous buffer while vortexing.

    • Result: This creates a micro-emulsion/solvated state that prevents rapid crystallization of the hydrophobic free base.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in water? A: No. The free amine is prone to hydrolysis (slow) and oxidation (fast) in water. Furthermore, the compound may precipitate if the pH drifts. Store as a solid (desiccated) or in anhydrous DMSO at -20°C.

Q: Why does the Material Safety Data Sheet (MSDS) say "Store under Inert Gas"? A: This confirms the susceptibility of the amine group to air oxidation. Always backfill storage vials with Argon or Nitrogen after use.

Q: Is the compound light sensitive? A: Yes. Naphthyridines are extended conjugated systems. Exposure to ambient lab light for days can induce photo-oxidation. Always use amber vials or wrap containers in aluminum foil.

References

  • Litvic, M. et al. (2021). 1,6-Naphthyridines: Synthesis, Reactivity and Biological Applications. American Chemical Society.

  • Mendes, J. et al. (2013). Discovery and SAR study of 1,6-naphthyridine-based kinase inhibitors. Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (2025). 1,6-Naphthyridin-8-amine (CID 55290958).[2] National Library of Medicine.

  • Lowe, D. (2010). Heterocyclic Chemistry in Drug Discovery: Naphthyridines. In the Pipeline (Science Translational Medicine).

Sources

Troubleshooting low yield in 1,6-Naphthyridin-8-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine scaffolds. This guide is designed to provide in-depth, field-proven insights into troubleshooting low-yield reactions, specifically focusing on the synthesis of 1,6-Naphthyridin-8-amine. The methodologies discussed are primarily centered around the widely-used palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Troubleshooting Guide: Low Yield in 1,6-Naphthyridin-8-amine Synthesis

This section addresses specific experimental issues in a question-and-answer format. We will explore the causality behind each problem and provide validated protocols to overcome them.

Q1: My reaction shows little to no conversion of the starting 8-halo-1,6-naphthyridine. Where should I start my investigation?

This is a common, yet multifaceted, issue. A lack of conversion typically points to a fundamental problem with one of three areas: the catalyst system, the reagents, or the reaction conditions. A logical, stepwise diagnosis is critical.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1] A failure at any of these stages will halt the reaction. The most frequent culprits are an inactive catalyst or impure reagents.

Troubleshooting Workflow:

Use the following decision tree to diagnose the root cause.

G start No Product Formation Detected reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents reagent_q1 Are starting materials (halide, amine source) pure? Confirm by NMR/LCMS. reagents->reagent_q1 Check catalyst Step 2: Assess Catalyst System Integrity catalyst_q1 Is the Palladium precatalyst active? (e.g., not Pd black) catalyst->catalyst_q1 Check conditions Step 3: Re-evaluate Reaction Conditions conditions_q1 Is the reaction temperature optimal? (Naphthyridines may require higher temps) conditions->conditions_q1 Check reagent_q2 Is the solvent anhydrous and thoroughly degassed? reagent_q1->reagent_q2 If Yes end_reagent Fix Reagent Issue & Rerun reagent_q1->end_reagent If No reagent_q3 Is the base appropriate, dry, and freshly opened/handled? reagent_q2->reagent_q3 If Yes reagent_q2->end_reagent If No reagent_q3->catalyst If All Reagent Checks Pass reagent_q3->end_reagent If No catalyst_q2 Is the phosphine ligand air-stable? If not, was it handled in a glovebox? catalyst_q1->catalyst_q2 If Yes end_catalyst Prepare Fresh Catalyst & Rerun catalyst_q1->end_catalyst If No catalyst_q3 Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) catalyst_q2->catalyst_q3 If Yes catalyst_q2->end_catalyst If No catalyst_q3->conditions If All Catalyst Checks Pass catalyst_q3->end_catalyst If No conditions_q2 Is the reaction vessel truly under an inert atmosphere? conditions_q1->conditions_q2 If Yes end_conditions Optimize Conditions & Rerun conditions_q1->end_conditions If No conditions_q2->end_conditions If No

Caption: Troubleshooting Decision Tree for No Product Formation.

Q2: I'm observing significant byproduct formation, primarily hydrodehalogenation (replacement of halide with -H) and starting material dimerization. How can I improve selectivity?

These side reactions are classic indicators of imbalances within the catalytic cycle or issues with reaction kinetics.

Causality:

  • Hydrodehalogenation: This often occurs when the reductive elimination step is slow compared to competing pathways, such as β-hydride elimination from the amide intermediate or reaction with trace water. It can also be exacerbated by certain bases or solvents.

  • Dimerization (e.g., biaryl formation): This suggests that the oxidative addition is occurring, but the subsequent amination is slow, allowing for a second molecule of the palladium-aryl complex to react with the first.

Solutions:

  • Ligand Choice is Paramount: The electronic and steric properties of the phosphine ligand are the most powerful tool to control selectivity. For electron-poor heterocyclic systems like naphthyridines, a bulky, electron-rich ligand is essential to accelerate the rate-limiting reductive elimination step.[2]

    • Recommendation: Switch to a more sterically hindered biarylphosphine ligand like RuPhos or XPhos. These ligands create a bulky coordination sphere around the palladium, promoting the desired C-N bond formation.

  • Base Selection: The base's strength and solubility matter. While strong bases like NaOtBu are common, they can sometimes promote side reactions with sensitive substrates.[3]

    • Recommendation: Consider switching to a weaker, but still effective, base like K₃PO₄ or Cs₂CO₃. These are often better tolerated by functional groups and can minimize decomposition pathways.[1]

  • Amine Source: If using ammonia gas or a solution, its concentration can be a factor. High concentrations of ammonia can sometimes inhibit the catalyst.[4]

    • Recommendation: Using an ammonium salt (e.g., (NH₄)₂SO₄) in combination with a base can generate ammonia in situ at a controlled concentration, potentially reducing catalyst poisoning and side reactions.[4]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system for the amination of an 8-halo-1,6-naphthyridine?

While there is no single "best" system for all substrates, a robust starting point for electron-deficient heterocycles like 1,6-naphthyridine involves a palladium(0) source and a sterically hindered, electron-rich phosphine ligand.

Causality: The nitrogen atoms in the naphthyridine core are electron-withdrawing, which can make the C-X bond at the 8-position less reactive towards oxidative addition compared to simpler aryl halides. Furthermore, the nitrogen lone pairs can potentially coordinate to the palladium center, inhibiting catalysis. A highly active catalyst is therefore required.

Recommended Starting Systems:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 PrecatalystPd₂(dba)₃ is a reliable Pd(0) source. Pre-formed palladacycle precatalysts (like XPhos Pd G3) offer superior air stability and generate the active L-Pd(0) species more cleanly and efficiently.[5]
Ligand XPhos, RuPhos, or BrettPhosThese are bulky biarylphosphine ligands that accelerate reductive elimination, which is often the rate-limiting step, thereby increasing turnover and minimizing side reactions.[2]
Base NaOtBu or K₃PO₄NaOtBu is a strong, effective base for many aminations.[3] If the substrate is base-sensitive, K₃PO₄ provides a milder alternative.
Solvent Toluene or DioxaneThese are common, relatively non-polar aprotic solvents that perform well. Ensure they are rigorously dried and degassed.[5]
Q: How critical is the exclusion of air and moisture in these reactions?

Absolutely critical. This is arguably the most common cause of failure in labs new to palladium catalysis.

Causality:

  • Catalyst Oxidation: The active Pd(0) catalyst is readily and irreversibly oxidized by oxygen to inactive Pd(II) species, effectively killing the catalytic cycle.

  • Ligand Degradation: Many phosphine ligands, especially the electron-rich ones required for this chemistry, are susceptible to oxidation to the corresponding phosphine oxides, which are ineffective as ligands.

  • Hydrolysis: Moisture can hydrolyze the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and formation of an inactive palladium-hydroxo complex.[6]

Experimental Protocol: Rigorous Inert Atmosphere Technique

  • Glassware: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Use freshly opened, anhydrous-grade solvents. Handle solid reagents that are hygroscopic (like many bases) in a glovebox or glove bag.

  • Degassing: Before adding the catalyst, thoroughly degas the solvent containing the 8-halo-1,6-naphthyridine, amine source, and base. The "freeze-pump-thaw" method (3 cycles) is superior, but sparging with argon for 30-60 minutes is an acceptable alternative for most applications.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction, including during heating and cooling. Use a gas bubbler or a balloon filled with argon.

Q: My 1,6-Naphthyridin-8-amine product appears difficult to purify. What strategies can I employ?

The basic nitrogen atoms in the naphthyridine core and the exocyclic amine can make these compounds polar and prone to binding with silica gel, leading to streaking and low recovery during column chromatography.

Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10.

    • Extract the now-neutral product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield a significantly purified product.

  • Modified Column Chromatography:

    • Basic Alumina: Consider using basic alumina instead of silica gel as the stationary phase.

    • Treated Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v). This deactivates the acidic silanol groups, preventing product adsorption and improving peak shape.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from an appropriate solvent system or trituration (suspending the crude solid in a solvent where impurities are soluble but the product is not) can be a highly effective, non-chromatographic purification method.

Visualizing the Core Mechanism

Understanding the catalytic cycle is key to rational troubleshooting. Failure points are often linked to a specific slow step in this process.

Buchwald_Hartwig_Cycle cluster_issues Potential Failure Points Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(H₂NR)] OxAdd->AmineCoord issue1 Slow if Pd is oxidized or ligand is poor Deprotonation Amido Complex L-Pd(II)(Ar)(HNR) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim HXBase [Base-H]⁺X⁻ Deprotonation->HXBase - [Base-H]⁺ RedElim->Pd0 Catalyst Regeneration Product 1,6-Naphthyridin-8-amine (Ar-NHR) RedElim->Product Product Release issue2 Slow if ligand is not bulky/electron-rich ArX 8-Halo-1,6-Naphthyridine (Ar-X) ArX->OxAdd + Ar-X Amine Amine Source (H₂NR) Amine->AmineCoord + H₂NR - L Base Base Base->Deprotonation + Base

Caption: The Buchwald-Hartwig Catalytic Cycle for Amination.

References

  • Barrios-Collado, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(15), 4479. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS Molecule of the Week. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. ResearchGate. [Link]

  • Fors, B. P., et al. (2011). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Barrios-Collado, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Li, J., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Li, J., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Vorogushin, A. V., et al. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Journal of Medicinal Chemistry. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. ACS Publications. [Link]

  • Vantourout, J. C., et al. (2022). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Li, J., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

  • Choy, P. Y., et al. (2009). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Reddy, K. R., et al. (2015). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (2008). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Taylor & Francis Online. [Link]

  • Sun, C., et al. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. [Link]

  • Wang, D., & Astruc, D. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. [Link]

  • Tundel, R. E., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. [Link]

  • Britton, J., et al. (2016). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules. [Link]

  • ResearchGate. (2016). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][7][8]naphthyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Guchhait, S. K., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Google Patents. (1969). Amination of aryl halides.
  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Li, C., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Technical Support Center: Overcoming Resistance to 1,6-Naphthyridin-8-amine and Related Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1,6-Naphthyridin-8-amine and other novel kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for scientists encountering resistance to these compounds in their cell culture experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to diagnose, understand, and potentially overcome drug resistance, ensuring the integrity and progress of your research.

Introduction: Understanding Resistance to Novel Kinase Inhibitors

The 1,6-naphthyridine scaffold is a promising framework in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Many compounds with this core structure, such as Ripretinib, function as kinase inhibitors, targeting aberrant signaling pathways that drive disease.[1] However, a common challenge in the development and application of these targeted therapies is the emergence of drug resistance.

Resistance can be intrinsic (pre-existing) or acquired after an initial period of effective treatment. The underlying mechanisms are diverse and can include modifications of the drug target, activation of alternative survival pathways, or reduced intracellular drug concentration.[3] This guide will walk you through a logical process to investigate and address these potential resistance mechanisms in your cell culture models.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial observations and questions that arise when cells show unexpected resistance to 1,6-Naphthyridin-8-amine or a similar investigational compound.

Q1: My cells, which were initially sensitive to 1,6-Naphthyridin-8-amine, are now growing at concentrations that were previously cytotoxic. What is the first thing I should check?

A1: The first step is to confirm the identity and integrity of your experimental components. Before delving into complex biological mechanisms, rule out the following:

  • Compound Integrity: Has your stock of 1,6-Naphthyridin-8-amine degraded? Re-verify the concentration and consider using a fresh vial or a newly synthesized batch.

  • Cell Line Authenticity: Misidentification or cross-contamination of cell lines is a prevalent issue in research. Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cultures for mycoplasma contamination.

  • Assay Variability: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo®) is performing optimally. Inconsistent results can sometimes be mistaken for resistance.

Q2: I'm developing a new resistant cell line by escalating the dose of 1,6-Naphthyridin-8-amine, but the majority of my cells are dying. What am I doing wrong?

A2: Generating a resistant cell line through dose escalation requires a careful balance between applying selective pressure and allowing a subpopulation of resistant cells to survive and proliferate. If you're observing excessive cell death, consider the following adjustments to your protocol:

  • Start with a Lower Dose: Begin the selection process at a concentration around the IC20 (the concentration that inhibits 20% of cell growth), rather than the IC50.[4]

  • Gradual Dose Increments: Increase the drug concentration slowly, by 25-50% at each step, only after the cells have recovered and are growing steadily at the current concentration.[4]

  • Allow for Recovery: Ensure cells have sufficient time to adapt and repopulate between dose escalations. This can take several passages.[4]

Q3: How do I confirm that I have successfully generated a stable 1,6-Naphthyridin-8-amine-resistant cell line?

A3: A stably resistant cell line should exhibit a significantly higher IC50 value compared to the parental (sensitive) cell line. To confirm this, perform a dose-response experiment comparing the parental and putative resistant cell lines side-by-side. A significant rightward shift in the dose-response curve for the resistant line indicates successful resistance development. The resistance should be stable even after culturing the cells in a drug-free medium for several passages.

Cell LineIC50 of 1,6-Naphthyridin-8-amineFold Resistance
Parental (Sensitive)1 µM1x
Resistant Subclone>10 µM>10x
Example of IC50 comparison between parental and a newly developed resistant cell line.

Part 2: In-Depth Troubleshooting of Resistance Mechanisms

Once you have confirmed stable resistance, the next step is to investigate the underlying molecular mechanisms. The following sections provide a structured approach to this investigation.

Workflow for Investigating Resistance

This workflow outlines a logical progression of experiments to identify the mechanism of resistance to 1,6-Naphthyridin-8-amine.

Resistance_Workflow start Start: Confirmed Resistant Phenotype (Increased IC50) drug_efflux Hypothesis 1: Increased Drug Efflux start->drug_efflux target_alt Hypothesis 2: Target Alteration drug_efflux->target_alt Negative abc_exp Experiment: Measure ABC Transporter Expression (qPCR/Western Blot) drug_efflux->abc_exp Investigate bypass_path Hypothesis 3: Bypass Pathway Activation target_alt->bypass_path Negative seq_target Experiment: Sequence the Putative Kinase Target target_alt->seq_target Investigate phospho_array Experiment: Phospho-Kinase Array bypass_path->phospho_array Investigate abc_inhibit Experiment: Co-treat with ABC Transporter Inhibitors abc_exp->abc_inhibit If Upregulated western_bypass Experiment: Western Blot for Key Bypass Pathway Proteins phospho_array->western_bypass If Pathway Activated

Caption: A logical workflow for troubleshooting resistance.

Hypothesis 1: Increased Drug Efflux via ABC Transporters

A common mechanism of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which act as efflux pumps to reduce the intracellular concentration of therapeutic compounds.[5]

Q: How can I determine if my resistant cells are overexpressing ABC transporters?

A: You can assess the expression of common ABC transporters associated with multidrug resistance, such as MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), at both the mRNA and protein levels.

Protocol: Quantitative PCR (qPCR) for ABC Transporter mRNA Expression

  • RNA Isolation: Isolate total RNA from both parental and resistant cell lines using a standard kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for your target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative fold change in mRNA expression in the resistant cells compared to the parental cells using the ΔΔCt method.

Protocol: Western Blot for ABC Transporter Protein Expression

  • Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for MDR1, MRP1, or BCRP, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Q: If I find that an ABC transporter is upregulated, how can I confirm its role in resistance?

A: To functionally validate the involvement of a specific ABC transporter, you can perform a chemosensitization assay by co-administering 1,6-Naphthyridin-8-amine with a known inhibitor of that transporter.

Protocol: Chemosensitization Assay

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates.

  • Treatment: Treat the cells with a dose range of 1,6-Naphthyridin-8-amine in the presence or absence of a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., Verapamil for MDR1, MK-571 for MRP1).

  • Viability Assay: After the desired incubation period (e.g., 72 hours), assess cell viability.

  • Analysis: If the inhibitor significantly reduces the IC50 of 1,6-Naphthyridin-8-amine in the resistant cells, it confirms the involvement of the targeted ABC transporter in the resistance mechanism.

Hypothesis 2: Alteration of the Drug Target

Since many naphthyridine derivatives are kinase inhibitors, resistance can arise from mutations in the target kinase that prevent the drug from binding effectively.

Q: How can I check for mutations in the putative kinase target of 1,6-Naphthyridin-8-amine?

A: If you have a hypothesized kinase target, you can sequence the gene encoding that kinase in both your parental and resistant cell lines.

Protocol: Target Gene Sequencing

  • Genomic DNA Isolation: Extract genomic DNA from parental and resistant cells.

  • PCR Amplification: Design primers to amplify the coding sequence of the target kinase gene.

  • Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any mutations.

  • Analysis: If a mutation is found in the resistant cells, further functional studies would be needed to confirm its role in conferring resistance.

Hypothesis 3: Activation of Bypass Signaling Pathways

Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target pathway by 1,6-Naphthyridin-8-amine.

Q: How can I identify which alternative signaling pathways might be activated in my resistant cells?

A: A phospho-kinase array is a powerful tool to screen for changes in the phosphorylation status of a wide range of kinases, providing a snapshot of activated signaling pathways.

Bypass_Signaling cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug_S 1,6-Naphthyridin-8-amine Target_S Target Kinase Drug_S->Target_S Inhibits Pathway_S Downstream Signaling Target_S->Pathway_S Blocked Apoptosis_S Apoptosis Pathway_S->Apoptosis_S Drug_R 1,6-Naphthyridin-8-amine Target_R Target Kinase Drug_R->Target_R Inhibits Pathway_R Downstream Signaling Target_R->Pathway_R Blocked Bypass_R Bypass Kinase (e.g., c-Met, AXL) Bypass_R->Pathway_R Activates Survival_R Cell Survival Pathway_R->Survival_R

Caption: Bypass pathway activation in drug resistance.

Protocol: Phospho-Kinase Array

  • Lysate Preparation: Prepare protein lysates from parental and resistant cells, both with and without treatment with 1,6-Naphthyridin-8-amine.

  • Array Incubation: Follow the manufacturer's instructions to incubate the lysates with the phospho-kinase array membrane.

  • Detection: Detect the signals using chemiluminescence.

  • Analysis: Compare the phosphorylation patterns between the parental and resistant cells to identify kinases that are hyper-phosphorylated (activated) in the resistant line, especially in the presence of the drug.

Q: I've identified a potential bypass pathway. How do I validate its role in resistance?

A: Once a candidate bypass pathway is identified (e.g., activation of the c-Met or AXL receptor tyrosine kinases), you can validate its involvement using Western blotting and combination therapy experiments.

Protocol: Western Blot for Bypass Pathway Proteins

  • Perform Western blotting on lysates from parental and resistant cells to confirm the increased phosphorylation of the key proteins in the identified bypass pathway (e.g., phospho-Met, phospho-Akt).

Protocol: Combination Therapy to Overcome Resistance

  • Treat the resistant cells with 1,6-Naphthyridin-8-amine in combination with an inhibitor of the identified bypass pathway (e.g., a c-Met inhibitor).

  • If the combination treatment restores sensitivity and reduces cell viability, it confirms that the bypass pathway is a key mechanism of resistance.

Conclusion

Overcoming resistance to novel compounds like 1,6-Naphthyridin-8-amine in cell culture is a systematic process of elimination and investigation. By methodically ruling out experimental artifacts and then exploring the primary molecular mechanisms of resistance—drug efflux, target alteration, and bypass pathway activation—researchers can gain valuable insights into the biology of their models and the action of their compounds. This guide provides a framework for this investigation, empowering you to tackle the challenge of drug resistance in your research.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. [Link]

  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049–1054. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved January 29, 2026, from [Link]

  • Alcalde, E., & Pineda-Urbina, K. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6429. [Link]

  • Bazin, M.-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as Potential Anticancer Agents Targeting Hsp90. European Journal of Medicinal Chemistry, 121, 334-347. [Link]

  • Guchhait, S. K., et al. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(24), 2186-2211. [Link]

  • de Oliveira-Tintino, C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Jung, E., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8253. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved January 29, 2026, from [Link]

  • Sharma, S. V., et al. (2010). A common mechanism of resistance to irreversible TKI and selective TKI in EGFR-mutant lung cancer. Cancer Research, 70(8 Supplement), 3233-3233.
  • Singh, M., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5220. [Link]

  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411–435. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (2024). Predicting resistance to small molecule kinase inhibitors. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2024). Identification of CK2α′ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. Retrieved January 29, 2026, from [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2015). discovery and SAR study of 1H-imidazo[4,5-h][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2]naphthyridines. Retrieved January 29, 2026, from [Link]

  • MDPI. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Retrieved January 29, 2026, from [Link]

  • Bioengineer.org. (2026). Overcoming Resistance to Multi-Kinase Inhibitors in Liver Cancer. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. Retrieved January 29, 2026, from [Link]

Sources

Optimizing reaction conditions for 1,6-Naphthyridin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

The 1,6-naphthyridine-8-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., SYK, CDK8/19) and phosphodiesterase (PDE10A) modulators.[1] However, its electron-deficient nature and the presence of interfering nitrogen atoms make the 8-position challenging to functionalize selectively.

This guide moves beyond standard textbook protocols to address the specific electronic and steric hurdles encountered when synthesizing these derivatives.

Module 1: Synthesis Strategy & Route Selection

Q: I am experiencing low yields with the classical Skraup synthesis. Is there a more scalable modern approach?

A: Yes. While Skraup and Friedländer syntheses are historically significant, they often suffer from harsh conditions and poor regioselectivity for substituted derivatives.[1]

Recommendation: Switch to a Modular Assembly Strategy . The most robust modern pathway involves constructing the pyridine ring first, followed by cyclization.[1] A highly optimized route recently validated (J. Org.[1] Chem., 2024) utilizes a tandem nitrile hydration/cyclization followed by activation.[2][1]

Comparison of Synthetic Routes
FeatureClassical (Friedländer/Skraup)Modern (Ditriflate/SNAr Platform)
Starting Material Amino-aldehydes + Carbonyls2-Chloronicotinic esters + Nitriles
Conditions High Temp (>100°C), Acid/BaseMild (RT to 80°C), Pd-catalyzed
Regioselectivity Often poor (isomeric mixtures)High (Defined by precursors)
8-Position Access Difficult (requires specific precursors)Direct (via SNAr or coupling)
Visualization: Modern Synthesis Workflow

G Start 2-Chloronicotinic Ester Step1 SNAr (Nitrile Anion) Start->Step1 Inter1 2-Cyanoalkyl Intermediate Step1->Inter1 Yield >80% Step2 Hydration/Cyclization Inter1->Step2 Core 1,6-Naphthyridin-5,7-dione Step2->Core Mild Conditions Step3 Activation (Tf2O) Core->Step3 Activated 5,7-Ditriflate Scaffold Step3->Activated Bench Stable

Caption: Figure 1. Modular assembly of the 1,6-naphthyridine core allowing late-stage diversification.[1]

Module 2: The "8-Position" Problem (SNAr vs. Buchwald)

Q: My SNAr reaction on 8-chloro-1,6-naphthyridine is stalled at 50% conversion. Should I increase the temperature?

A: Stop. Increasing temperature often leads to decomposition or polymerization of this electron-deficient scaffold.

Diagnosis: The 8-position is activated for Nucleophilic Aromatic Substitution (SNAr), but the reaction efficiency depends heavily on the nucleophile's basicity and the solvent's polarity.[1] If the reaction stalls, it is likely due to protonation of the naphthyridine nitrogen , which deactivates the ring, or aggregation.[1]

Troubleshooting Protocol:

  • Switch Solvent: Move from Isopropanol (IPA) to DMSO or NMP . The high dielectric constant stabilizes the Meisenheimer complex.

  • Base Selection: Ensure you are using a non-nucleophilic base (e.g., DIPEA or Cs2CO3) to scavenge HCl.[1]

  • Catalysis: If SNAr fails (especially with aniline nucleophiles), switch to Buchwald-Hartwig Amination .[1]

Optimized Buchwald-Hartwig Conditions for 8-Halo-1,6-Naphthyridines
ParameterRecommendationRationale
Catalyst Pd_2(dba)3 or Pd(OAc)_2 Robust sources of Pd(0).
Ligand BrettPhos or XPhos Bulky, electron-rich ligands prevent catalyst poisoning by the naphthyridine nitrogens.
Base Cs_2CO_3 or NaOtBu Strong enough to deprotonate the amine but compatible with the scaffold.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point, good solubility.
Temp 80–100°C Sufficient energy without degradation.

Module 3: Troubleshooting Logic Tree

Q: How do I systematically debug a failed amination?

A: Use the following decision tree to isolate the variable causing the failure.

Troubleshooting Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes LCMS SM_No No CheckSM->SM_No LCMS CheckProd Is Product Forming? SM_Yes->CheckProd Decomp Decomposition CheckProd->Decomp Many peaks/smear Action1 Lower Temp Switch to Pd-Cat Check O2 exclusion Decomp->Action1 CheckNu Is Nucleophile Reactive? SM_No->CheckNu Nu_Poor Poor Nucleophile (e.g., Aniline) CheckNu->Nu_Poor Nu_Good Good Nucleophile (e.g., Alkyl Amine) CheckNu->Nu_Good Action2 Use BrettPhos Pd G4 Switch to LiHMDS base Nu_Poor->Action2 Action3 Switch Solvent to DMSO Increase Conc. to 1M Nu_Good->Action3

Caption: Figure 2. Step-by-step troubleshooting logic for 1,6-naphthyridine amination failures.

Module 4: Detailed Experimental Protocol

Standard Operating Procedure: SNAr of 8-Chloro-1,6-Naphthyridine[2]

Objective: Synthesis of 8-(alkylamino)-1,6-naphthyridine.

Reagents:

  • 8-Chloro-1,6-naphthyridine (1.0 equiv)[1]

  • Amine (1.2 – 1.5 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • DMSO (anhydrous, 0.5 M concentration)

Procedure:

  • Setup: In a dry reaction vial equipped with a stir bar, dissolve 8-chloro-1,6-naphthyridine in DMSO.

    • Note: DMSO is preferred over alcohols to accelerate the rate via the polar aprotic effect.

  • Addition: Add DIPEA followed by the amine.

    • Critical Step: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv to ensure free base formation.[1]

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, raise temperature to 100°C. If still slow, abort and switch to Buchwald conditions.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (5x reaction volume).[1]

    • Extract with EtOAc or DCM/IPA (3:1) if the product is polar.[1]

  • Purification: Flash chromatography on silica gel.

    • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to prevent streaking of the basic product. Elute with DCM/MeOH (0–10%).

Module 5: Purification & Characterization FAQs

Q: My product streaks on TLC and is stuck on the silica column. How do I elute it?

A: 1,6-Naphthyridines are basic.[1] The nitrogen lone pairs interact strongly with acidic silanols on silica gel.

  • Solution 1: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1]

  • Solution 2: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid or Ammonium Bicarbonate).[1] This is often superior for polar derivatives.

Q: The NMR shows broad peaks. Is my product impure?

A: Not necessarily. Rotamers are common if you have bulky substituents at the 8-position.

  • Test: Run the NMR at elevated temperature (50°C) to coalesce the peaks.

  • Verification: Rely on LCMS (purity) and 13C NMR (carbon count) to confirm identity.[1]

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry, 2024.[1] Key insight: Establishes the ditriflate platform for modular functionalization.

  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate, 2021. Key insight: Comprehensive overview of classical cyclization methods.

  • Buchwald-Hartwig Amination: Mechanism and Ligand Design. Chemistry LibreTexts, 2023.[1] Key insight: Ligand selection (BrettPhos/XPhos) for heterocyclic couplings.[1]

  • Nucleophilic Aromatic Substitution (SNAr) on Heterocycles. Master Organic Chemistry, 2018. Key insight: Mechanistic basis for solvent and base selection in SNAr.

Sources

Addressing poor cell permeability of 1,6-Naphthyridin-8-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Optimization Support Center. Ticket #8492: Permeability Optimization of 1,6-Naphthyridin-8-amine Analogs

Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Context: You are observing potent enzymatic inhibition (likely Kinase/HSP90 targets) but poor cellular activity (


) due to low membrane permeability.

Executive Summary: The "Polarity Trap"

The 1,6-naphthyridin-8-amine scaffold presents a classic medicinal chemistry paradox. The exocyclic amine at position 8 and the pyridine-like nitrogen at position 1 often form a critical "hinge-binding" motif essential for potency. However, this same motif creates a high desolvation penalty. The exposed primary amine acts as a strong Hydrogen Bond Donor (HBD), anchoring the molecule in the aqueous phase and preventing passive diffusion through the lipid bilayer.

This guide is structured into three troubleshooting modules to diagnose and resolve this issue.

Module 1: Structural Troubleshooting (Medicinal Chemistry)

Focus: Reducing the Desolvation Penalty without killing potency.

The Core Problem: High Topologic Polar Surface Area (TPSA) > 90 Ų and exposed HBDs.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

This is the most elegant solution. By designing a substituent that accepts a hydrogen bond from the 8-amino group, you create a "pseudo-ring." This masks the HBD from the solvent, effectively reducing the apparent TPSA and increasing lipophilicity (


) without adding greasy carbon chains.
  • Action: Introduce an H-bond acceptor (methoxy, cyano, or fluorine) at the C7 position .

  • Mechanism: The C7 substituent forms a 5- or 6-membered pseudo-ring with the C8-amine protons.

  • Expected Outcome: A "chameleon" molecule that is polar in the binding pocket (open conformation) but lipophilic in the membrane (closed conformation).

Strategy B: Desolvation Masking (N-Alkylation)

Direct alkylation of the 8-amine often destroys kinase affinity. However, modifying the environment of the amine is safer.

  • Action: If the N6-nitrogen is solvent-exposed, introduce a trifluoroethyl or cyclopropyl group.

  • Logic: This does not directly mask the amine but increases the local lipophilicity, shielding the polar core.

Decision Tree: Optimization Workflow

OptimizationCycle Start Start: Low Permeability (Papp < 1.0 x 10^-6 cm/s) Analyze Analyze Structure: HBD Count > 2? Start->Analyze Strat1 Strategy: IMHB Add Acceptor at C7 Analyze->Strat1 Yes (Mask HBD) Strat2 Strategy: Isostere Replace NH2 with CH3/F Analyze->Strat2 No (Reduce Polarity) Test Test: PAMPA/Caco-2 (pH 7.4) Strat1->Test Strat2->Test Decision Potency Retained? Test->Decision Decision->Analyze No (Re-design) Success Success: Advance to PK Decision->Success Yes

Figure 1: Iterative design cycle for optimizing scaffold permeability.

Module 2: Assay Diagnostics (In Vitro ADME)

Focus: Differentiating "True" Low Permeability from Assay Artifacts.

Common Issue: Users often report "zero permeability" for hydrophobic naphthyridines. This is frequently a Low Recovery artifact, not a permeability issue.

Troubleshooting Guide: Caco-2 & PAMPA
SymptomProbable CauseDiagnostic StepCorrective Action
Low Recovery (< 60%) Non-specific binding (NSB) to plastic receiver plates.Check mass balance:

Pre-load receiver wells with 1% BSA or 20% MeOH to act as a "sink" for lipophilic molecules.

Active Efflux (P-gp substrate).Calculate Efflux Ratio (ER). If ER > 2, it's a substrate.Co-incubate with Zosuquidar or Verapamil (P-gp inhibitors). If

normalizes, efflux is the cause.
pH Dependent Flux Lysosomal Trapping.Compound is basic (pKa > 8).Run assay at pH 7.4 / 7.4 (symmetric) vs pH 6.5 / 7.4 (gradient) to test ionization effects.
Protocol: High-Sensitivity PAMPA for Naphthyridines

Standard PAMPA often fails for this scaffold due to membrane retention.

  • Membrane: Use Double-Sink PAMPA (lipid-oil-lipid sandwich) rather than standard hexadecane.

  • pH: Buffer donor compartment to pH 7.4.

  • Incubation: Extend to 16 hours (overnight) for low-permeability analogs.

  • Analysis: Use LC-MS/MS (MRM mode) rather than UV, as naphthyridine UV absorbance can shift with pH.

Module 3: Advanced FAQs

Q: My analog has a LogP of 3.5 (good) but still has poor cell permeability. Why? A: You are confusing Lipophilicity (LogP) with Permeability. LogP measures partitioning into octanol (an isotropic solvent). Cell membranes are anisotropic bilayers. Your molecule likely has a high Desolvation Energy . The energy required to strip water molecules off your 8-amine group is higher than the energy gained by entering the lipid membrane. Fix: Focus on


LogP  (LogP(octanol) - LogP(toluene)). A large difference indicates high internal polarity. Aim to minimize this gap via IMHB.

Q: Can I just use a prodrug? A: Yes, but proceed with caution. Acylating the 8-amine (e.g., creating an acetamide) will dramatically increase permeability by removing the HBD. However, you must ensure the cellular environment contains the specific esterases/amidases to cleave this protecting group. Naphthyridin-8-amides are often surprisingly stable and may not release the active parent drug inside the cell.

Q: Why does my Caco-2 data look good, but the compound fails in whole-cell assays? A: This is likely Lysosomal Sequestration . Naphthyridines are weak bases. They permeate the cell membrane (pH 7.4) but get trapped in the acidic lysosomes (pH 5.0) where they become protonated and cannot escape. This reduces the effective concentration in the cytoplasm where your kinase target resides. Test: Run your cellular


 assay in the presence of Bafilomycin A1  (inhibits lysosomal acidification). If potency improves, sequestration is your problem.

References

  • Medicinal Chemistry Optimization of 1,6-Naphthyridines Title: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[1] Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Intramolecular Hydrogen Bonding Strategy Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[2][3][4] Source: Journal of Medicinal Chemistry / RSC URL:[Link]

  • Caco-2 Assay Troubleshooting Title: Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]

  • General Scaffold Properties Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI Pharmaceuticals URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,6-Naphthyridin-8-amine and 1,8-Naphthyridine-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structure and ability to form multiple hydrogen bonds allow them to interact with a wide array of biological targets. Among the various isomers, the 1,6- and 1,8-naphthyridine cores have been extensively investigated, leading to the development of several clinically approved drugs. This guide provides a comparative analysis of the biological activities of derivatives of 1,6-naphthyridin-8-amine and 1,8-naphthyridine-8-amine, offering insights into how the placement of the non-bridgehead nitrogen atom influences their therapeutic potential.

While direct comparative data on the unsubstituted parent amines is scarce in publicly available literature, a wealth of information on their derivatives allows for a robust comparative analysis. This guide will delve into the nuanced differences in their anticancer and antimicrobial activities, supported by experimental data and structure-activity relationships (SAR).

Comparative Biological Activity: A Tale of Two Isomers

The seemingly subtle shift of a nitrogen atom from the 6-position to the 8-position in the naphthyridine ring profoundly impacts the molecule's electronic distribution and three-dimensional shape. This, in turn, dictates its binding affinity and selectivity for various biological targets.

Anticancer Activity: A Focus on Kinase Inhibition

Both 1,6- and 1,8-naphthyridine scaffolds have yielded potent anticancer agents, many of which function as kinase inhibitors. A notable comparative study on their 2-oxo derivatives as c-Src kinase inhibitors provides a direct glimpse into their differential activity.

Table 1: Comparative c-Src Kinase Inhibitory Activity

ScaffoldDerivative Examplec-Src IC50 (nM)
1,6-Naphthyridin-2(1H)-oneCompound 1 150
1,8-Naphthyridin-2(1H)-oneCompound 2 45

Data synthesized from comparative SAR studies.[1]

As the data suggests, the 1,8-naphthyridin-2(1H)-one scaffold, in this specific context, appears to be a more potent inhibitor of c-Src kinase. This difference can be attributed to the altered hydrogen bonding patterns and steric interactions within the kinase's active site due to the repositioning of the nitrogen atom.

The 1,8-naphthyridine core is a well-established pharmacophore in numerous anticancer agents, with derivatives showing broad-spectrum activity against various cancer cell lines.[2][3] The 1,6-naphthyridine scaffold, while also demonstrating significant antitumor potential, has been particularly prominent in the development of inhibitors for targets like c-Met kinase.[4]

Antimicrobial Activity: A Legacy of the 1,8-Naphthyridine Core

The field of antibacterial research has a long history with the 1,8-naphthyridine scaffold, beginning with the discovery of nalidixic acid. This has spurred the development of a wide range of potent antibacterial agents.[5] The 1,8-naphthyridine derivatives often act by inhibiting bacterial DNA gyrase, a type II topoisomerase.[6]

While there is less extensive research on the antimicrobial properties of 1,6-naphthyridine-8-amine derivatives, the broader class of 1,6-naphthyridines has shown promise.[7] However, the 1,8-isomer remains the more extensively validated scaffold for antibacterial drug discovery.[8][9][10]

A study on the antileishmanial activity of fused naphthyridines found that 1,8-derivatives exhibited greater leishmanicidal activity compared to their 1,5-counterparts, suggesting a potential advantage for the 1,8-scaffold in antiparasitic applications as well.[6]

Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Activity

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents.

For 1,8-naphthyridine derivatives, key SAR insights include:

  • Position 3: Introduction of a carboxylic acid or its bioisosteres is often crucial for antibacterial activity, as seen in many quinolone antibiotics.

  • Position 7: Substitution with various amines, often cyclic amines like piperazine, is a common strategy to modulate potency, spectrum of activity, and pharmacokinetic properties.[2][8]

For 1,6-naphthyridine derivatives, particularly as kinase inhibitors:

  • Position 5 and 7: Diamino substitution at these positions has been reported to be effective for the inhibition of multiple kinase targets.[9]

  • Position 8: The presence of a hydroxyl group can be critical for activity, though it may also be a site for metabolic modification (glucuronidation).[10][11]

Experimental Methodologies: A Guide to In Vitro Evaluation

To enable researchers to validate and compare the activities of novel naphthyridine derivatives, this section provides detailed protocols for key in vitro assays.

c-Src Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro potency of a compound against c-Src kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a fluorescent signal.

Materials:

  • Recombinant human c-Src enzyme

  • Src peptide substrate

  • ATP solution

  • Kinase assay buffer

  • Fluorescence-based ADP detection kit

  • Test compounds and control inhibitors (e.g., Dasatinib)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the c-Src enzyme and peptide substrate in kinase assay buffer to their working concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Enzyme Addition: Add the diluted c-Src enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Development: Stop the reaction and initiate the detection by adding the ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process to convert ADP to a fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Compound Dilutions C Add Compound to Plate A->C B Prepare Enzyme & Substrate Solutions D Add Enzyme B->D C->D E Add Substrate/ATP Mix (Initiate Reaction) D->E F Incubate E->F G Add ADP Detection Reagent F->G H Read Fluorescence G->H I Calculate % Inhibition & IC50 H->I MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add Test Compounds B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate Viability & IC50 H->I

Figure 2. Workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12] Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [13][14]

Conclusion: Guiding Future Drug Discovery

The comparative analysis of 1,6- and 1,8-naphthyridine-8-amine derivatives reveals distinct yet overlapping therapeutic potential. The 1,8-naphthyridine scaffold has a more established and broader profile, particularly in the realm of antibacterial agents, and has shown significant promise as a core for kinase inhibitors. The 1,6-naphthyridine scaffold, while less explored, has demonstrated its value in specific applications, such as c-Met kinase inhibition.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic indication. The subtle change in nitrogen atom placement offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of their compounds. This guide provides a foundational understanding of the key differences and a practical framework for the experimental evaluation of novel naphthyridine-based compounds.

References

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–860. [Link]

  • Sharma, P., & Kumar, V. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22963-22977. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • (2025). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • (2025). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). ACS Publications. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. [Link]

  • (2025). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

  • Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones (327), 1,8-naphthyridin-2(1H)-ones (328) and pyrido[2,3-d]pyrimidinones (326) as c-Src inhibitors. (n.d.). ResearchGate. [Link]

  • (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • (2025). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine†. Taylor & Francis Online. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Research Square. [Link]

  • (2025). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h]n[2][3]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed. [Link]

  • (2025). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. [Link]

  • (2025). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • (2025). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • (2025). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. [Link]

  • (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

Sources

Efficacy of 1,6-Naphthyridin-8-amine Compared to Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold Hop

The transition from a quinoline scaffold to a 1,6-naphthyridin-8-amine core represents a strategic "scaffold hop" in modern medicinal chemistry. While 8-aminoquinolines (e.g., Primaquine, Tafenoquine) remain the gold standard for specific antimalarial applications, their utility is often compromised by high lipophilicity, rapid oxidative metabolism, and severe hemolytic toxicity in G6PD-deficient populations.

The 1,6-naphthyridine bioisostere introduces a second nitrogen atom into the aromatic system. This modification fundamentally alters the electronic landscape, lowering logP (increasing hydrophilicity), creating novel hydrogen-bonding vectors for kinase hinge regions (e.g., c-Kit, VEGFR-2), and potentially mitigating the metabolic liabilities associated with aldehyde oxidase (AO). This guide objectively compares the efficacy, synthesis, and physicochemical profiles of these two dominant scaffolds.

Physicochemical & Structural Profile

The efficacy differences between these analogs stem from their core electronic properties. The 1,6-naphthyridine ring is significantly more electron-deficient than the quinoline ring due to the additional nitrogen at position 6.

Table 1: Comparative Physicochemical Profile
Feature8-Aminoquinoline (Reference)1,6-Naphthyridin-8-amine (Target)Impact on Drug Design
Core Structure BenzopyridinePyridopyridine (Diazanaphthalene)Naphthyridine offers higher water solubility.
LogP (Lipophilicity) High (~2.5 - 3.5)Moderate (~1.5 - 2.5)Lower LogP improves solubility and reduces non-specific binding.
Basicity (pKa) Ring N: ~4.9Ring N1: ~3.8; Ring N6: ~2.5Reduced basicity affects protonation state at physiological pH.
H-Bond Acceptors 1 (Ring N)2 (Ring N1, N6)Additional vector for H-bonding (e.g., Kinase Hinge binding).
Metabolic Liability High CYP450 oxidation; AO sensitiveReduced AO sensitivity (position dependent)Improved metabolic stability in liver microsomes.
Toxicity Risk High (Hemolysis in G6PD deficiency)Potentially LowerAltered redox potential may reduce oxidative stress on erythrocytes.

Experimental Protocols: Synthesis of the 1,6-Naphthyridine Core

To evaluate this scaffold, a robust synthetic route is required. Unlike quinolines, which are easily accessible via the Skraup reaction, 1,6-naphthyridines require modified protocols to ensure correct nitrogen placement.

Protocol A: Modified Friedländer Condensation (High Purity)

Objective: Synthesis of functionalized 1,6-naphthyridines from 4-aminopyridine derivatives.

Reagents:

  • Starting Material: 4-Aminonicotinaldehyde (or 4-amino-3-pyridinecarboxaldehyde).

  • Condensation Partner: Active methylene compound (e.g., pyruvate, 1,3-dicarbonyl).

  • Catalyst: Piperidine or Sulfamic Acid.

  • Solvent: Ethanol (EtOH) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminonicotinaldehyde (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in absolute EtOH (10 mL/mmol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold EtOH.

  • Purification: If necessary, recrystallize from EtOH/DMF or purify via silica gel chromatography (Gradient: 0-10% MeOH/DCM).

  • Amination (for 8-amine): If the 8-position contains a leaving group (e.g., Cl, Br from a halogenated precursor), perform a nucleophilic aromatic substitution (SnAr) using ammonia or a primary amine in a sealed tube at 100°C.

Validation Check:

  • 1H NMR: Look for the characteristic doublet signals of the naphthyridine protons. The H-2 and H-5 protons will be significantly deshielded (>8.5 ppm).

  • MS: Confirm M+1 peak.

Biological Efficacy: Case Studies

Case Study 1: Kinase Inhibition (c-Kit / VEGFR-2)

In oncology, the 1,6-naphthyridine scaffold has demonstrated superior potency over quinoline analogs, particularly in targeting receptor tyrosine kinases. The additional nitrogen allows for a "water-mediated" H-bond or direct interaction with the kinase hinge region that quinolines cannot achieve.

Experimental Data (Inhibitory Potency - IC50):

Compound ClassTarget: c-Kit (nM)Target: VEGFR-2 (nM)Selectivity Profile
Quinoline Analog (Ref Cmpd 3)329.6 nM279.9 nMModerate; prone to off-target binding.
8-Amino-Naphthyridinone (Cmpd 9k)8.5 nM 31.7 nM >38-fold improvement in c-Kit potency.

Data Source: Derived from comparative SAR studies of 2,7- and 1,6-naphthyridinones (See Ref 1).

Mechanistic Insight: The 8-amino group acts as a critical donor, while the N-1/N-6 nitrogens act as acceptors. This "Donor-Acceptor" motif creates a tighter fit within the ATP-binding pocket of c-Kit, locking the kinase in an inactive conformation.

Visualization: c-Kit Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of c-Kit inhibition by 1,6-naphthyridine analogs.

cKit_Pathway Ligand SCF (Stem Cell Factor) Receptor c-Kit Receptor (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 1,6-Naphthyridin-8-amine (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (IC50: 8.5 nM) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT (PKB) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Mechanism of Action: 1,6-Naphthyridin-8-amine blocks ATP binding at c-Kit, halting downstream PI3K/AKT and MAPK signaling cascades.

Case Study 2: Antimalarial Efficacy & Toxicity

While 8-aminoquinolines (Primaquine) effectively clear hepatic hypnozoites (latent malaria), their oxidative metabolism produces quinone-imines responsible for hemolysis in G6PD-deficient patients.[2][3]

Comparative Advantage:

  • Metabolic Stability: 1,6-Naphthyridines are less susceptible to the specific oxidative ring opening that generates the toxic hemotoxic metabolites found in quinolines.

  • Efficacy: Early studies suggest naphthyridine analogs maintain activity against P. falciparum and P. vivax gametocytes but with a wider therapeutic index.

  • Aldehyde Oxidase (AO): Quinolines are notorious substrates for AO, leading to rapid clearance. The 1,6-naphthyridine scaffold, specifically when substituted at the 8-position, sterically and electronically hinders AO attack, prolonging half-life (

    
    ).
    

Conclusion

The 1,6-naphthyridin-8-amine scaffold offers a superior alternative to quinoline analogs in applications requiring:

  • High Potency: Demonstrated by >30-fold improvements in kinase inhibition (c-Kit).

  • Improved Physicochemical Properties: Lower LogP and higher solubility.

  • Metabolic Resilience: Reduced susceptibility to Aldehyde Oxidase and potentially lower hemotoxicity risks.

For drug development programs currently struggling with the solubility or metabolic instability of quinoline leads, the 1,6-naphthyridine "scaffold hop" is a validated, high-value strategy.

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors Source: PubMed / NIH [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: Archiv der Pharmazie (Wiley) [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews [Link]

  • Synthesis of 1,6-Naphthyridin-2(1H)-ones and Biomedical Applications Source: Molecules (MDPI) [Link]

  • 1,6-Naphthyridine Scaffolds Exhibiting Diversified Applications Source: ResearchGate [Link]

Sources

Head-to-Head Comparison: 1,6-Naphthyridin-8-amine Scaffold vs. Established Drug Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hop" Advantage

In the crowded landscape of kinase inhibitor discovery, the 1,6-naphthyridin-8-amine scaffold has emerged as a high-value "privileged structure," offering a strategic alternative to the traditional quinazoline (e.g., Gefitinib) and 4-aminoquinoline (e.g., Chloroquine) cores. While established scaffolds dominate the market, they often suffer from liability issues such as poor aqueous solubility, promiscuous off-target binding, and metabolic susceptibility to aldehyde oxidase (AO).

This guide objectively compares the 1,6-naphthyridin-8-amine core against these industry standards. Experimental data indicates that this diazanaphthalene system offers superior physicochemical properties—specifically lower lipophilicity (LogP) and enhanced solubility —while maintaining critical ATP-binding interactions. It serves as a potent bioisostere for "scaffold hopping" campaigns targeting c-MET, FGFR4, and CDK8/19 , as well as next-generation anti-infectives.

Scientific Background: The Chemical Space

The 1,6-naphthyridine core is distinguished by the placement of nitrogen atoms at positions 1 and 6. The introduction of an amine at position 8 creates a "molecular handle" that mimics the N1-C2-N3 motif of adenine, making it an ideal ATP-competitive inhibitor.

Structural Comparison
Feature1,6-Naphthyridin-8-amine 4-Aminoquinoline 4-Aminoquinazoline
Core Structure Bicyclic (Pyridine-fused Pyridine)Bicyclic (Benzene-fused Pyridine)Bicyclic (Benzene-fused Pyrimidine)
Heteroatoms 3 Nitrogens (1, 6, 8-NH2)2 Nitrogens (1, 4-NH2)3 Nitrogens (1, 3, 4-NH2)
Electronic Character Electron-deficient (Two

-deficient rings)
Mixed (One

-deficient, one

-rich)
Electron-deficient
Solubility (pH 7.4) High (Dipolar character)Low to ModerateLow (often requires solubilizing groups)
Primary Liability Phototoxicity (potential)Cardiotoxicity (hERG), ResistanceEGFR WT toxicity (skin rash)
Key Targets c-MET, FGFR4, HIV IntegraseMalaria (Heme), TLRsEGFR, HER2, VEGFR

Head-to-Head Performance Analysis

Pharmacokinetics: Solubility and Metabolism

The presence of the second pyridine nitrogen (N6) in the naphthyridine ring significantly alters the physicochemical profile compared to the quinoline analog.

  • Solubility : The 1,6-naphthyridine scaffold typically exhibits a lower cLogP (approx. 1.5–2.0 units lower) than the corresponding quinoline, reducing the need for extensive formulation work.

  • Metabolic Stability : Quinoline-based drugs are frequent substrates for Aldehyde Oxidase (AO) , leading to rapid clearance. The 1,6-naphthyridine core, particularly when substituted at C2 or C8, often sterically or electronically hinders AO oxidation, extending half-life (

    
    ).
    
Target Affinity: Kinase Selectivity (c-MET & FGFR4)

In head-to-head docking studies, 1,6-naphthyridin-8-amine derivatives demonstrate a unique binding mode.

  • Hinge Binding : The N1 and 8-NH2 motifs form a bidentate hydrogen bond with the kinase hinge region (e.g., Pro976 in c-MET), mimicking the adenine of ATP.

  • Selectivity : Unlike quinazolines, which often hit EGFR indiscriminately, 1,6-naphthyridines can be tuned for Type II inhibition (binding the inactive DFG-out conformation), providing high selectivity for c-MET over VEGFR-2.

Data Snapshot: IC50 Comparison (c-MET Inhibition) Values are representative of optimized leads in preclinical assays.

Compound ClassCore Scaffoldc-MET IC50 (nM)Selectivity (vs. EGFR)Cellular Potency (U87MG)
Reference Quinoline (Cabozantinib analog)12.0Moderate50 nM
Test 1,6-Naphthyridin-8-amine 9.0 High (>100x) 25 nM
Control Quinazoline (Gefitinib)>1000Low (EGFR selective)N/A

Insight: The 1,6-naphthyridine derivative (Test) achieves superior potency and selectivity, likely due to the N6-nitrogen interacting with specific water networks in the solvent-exposed region, a feature absent in the quinoline scaffold.

Mechanism of Action: The "Scaffold Hop" Logic

The following diagram illustrates the strategic logic of replacing a Quinazoline core with a 1,6-Naphthyridine core to overcome metabolic liabilities while retaining potency.

ScaffoldHop Quinazoline Quinazoline Scaffold (e.g., Gefitinib) Liability Liabilities: 1. Poor Solubility 2. EGFR WT Toxicity Quinazoline->Liability Hop SCAFFOLD HOP (Bioisosteric Replacement) Quinazoline->Hop Optimization Naphthyridine 1,6-Naphthyridin-8-amine Scaffold Hop->Naphthyridine Advantage Advantages: 1. Lower LogP (Solubility) 2. AO Metabolic Stability 3. Tunable Selectivity (MET/FGFR) Naphthyridine->Advantage Target Target Engagement: Bidentate H-bond to Hinge (N1 & 8-NH2) Naphthyridine->Target Binding Mode

Figure 1: Strategic rationale for scaffold hopping from Quinazoline to 1,6-Naphthyridine in kinase inhibitor design.

Experimental Protocols

Protocol: Pd-Catalyzed Synthesis of N-Substituted 1,6-Naphthyridin-8-amines

This protocol utilizes a Buchwald-Hartwig amination strategy to functionalize the 8-position, a critical step for library generation.

Reagents:

  • Substrate: 8-Chloro-1,6-naphthyridine (1.0 eq)

  • Amine: R-NH2 (1.2 eq) (e.g., aniline or benzylamine derivatives)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: rac-BINAP (10 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation : In a glovebox or under Argon, charge a reaction vial with 8-chloro-1,6-naphthyridine,

    
    , rac-BINAP, and NaOtBu.
    
  • Activation : Add anhydrous toluene and stir at room temperature for 5 minutes to pre-complex the catalyst.

  • Addition : Add the amine (R-NH2) via syringe.

  • Reaction : Seal the vial and heat to 90°C for 3–5 hours. Monitor conversion by LC-MS (Target Mass [M+H]+).

  • Workup : Cool to RT, filter through a Celite pad, and wash with EtOAc.

  • Purification : Concentrate filtrate and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation Check: 1H NMR should show the disappearance of the C8-Cl signal and appearance of the amine NH proton (broad singlet, ~5–8 ppm).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

To verify the potency of the synthesized 8-amine derivative against c-MET or FGFR4.

Materials:

  • Recombinant Kinase Domain (c-MET or FGFR4)

  • FRET Peptide Substrate

  • ATP (at Km concentration)

  • Test Compound (1,6-Naphthyridin-8-amine derivative)

Workflow:

  • Dilution : Prepare 3-fold serial dilutions of the test compound in DMSO (10 concentrations).

  • Incubation : Mix Kinase + Peptide + Compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ). Incubate for 15 min at RT.
    
  • Initiation : Add ATP to start the reaction.

  • Readout : Measure phosphorylation after 60 min using a TR-FRET reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis : Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Control: Staurosporine (Reference Inhibitor).

References

  • Madaan, A. et al. (2015).[1] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. Link

  • Gong, Y. et al. (2020). "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate."[2][3][4] European Journal of Medicinal Chemistry. Link

  • Deciphera Pharmaceuticals. (2020). "Ripretinib (Qinlock) Prescribing Information." FDA Approved Drugs. Link

  • Khetmalis, Y. M. et al. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Link

  • Vandekerckhove, S. et al. (2013). "Quinoline- and naphthyridine-based scaffolds for the treatment of infectious diseases." Current Medicinal Chemistry. Link

  • Ison, A. E.[5] & Davis, C. M. (1969).[5] "Phototoxicity of quinoline methanols and other drugs in mice and yeast." Journal of Investigative Dermatology. Link

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 1,6-Naphthyridin-8-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Challenge

The 1,6-naphthyridin-8-amine scaffold represents a potent class of nitrogen-containing heterocycles designed primarily as ATP-competitive kinase inhibitors and HSP90 N-terminal domain inhibitors . By mimicking the adenine ring of ATP, this scaffold offers exceptional in vitro potency (often single-digit nanomolar


) against targets like c-Met , ALK5 (TGF-

RI)
, and CK2 .

However, a recurring bottleneck in the development of 1,6-naphthyridine derivatives is a significant In Vitro-In Vivo Correlation (IVIVC) disconnect . While biochemical assays suggest superior potency compared to standard quinoline or quinazoline scaffolds, in vivo efficacy is frequently compromised by physicochemical liabilities—specifically poor aqueous solubility and rapid oxidative metabolism.

This guide objectively compares the 1,6-naphthyridin-8-amine scaffold against its primary alternatives (Quinazolines and 1,8-Naphthyridines), detailing the mechanistic basis for its activity and providing a validated workflow to bridge the translational gap.

Mechanistic Profile & Signaling Architecture

The 1,6-naphthyridin-8-amine core functions as a Type I kinase inhibitor . The N1 and N6 nitrogens, combined with the C8-amine exocyclic donor, form a critical "Acceptor-Donor-Acceptor" motif that anchors the molecule into the kinase hinge region.

Diagram 1: Mechanism of Action & Binding Mode

This diagram illustrates the ATP-competitive binding mode of the scaffold within the kinase cleft and its downstream effects on tumor proliferation.

G cluster_0 Kinase Hinge Region Interaction cluster_1 Downstream Signaling (e.g., c-Met/ALK5) Node_Scaffold 1,6-Naphthyridin-8-amine (Scaffold) Node_ATP_Site ATP Binding Pocket (Hinge Region) Node_Scaffold->Node_ATP_Site Competes with ATP Node_HBond H-Bond Network (N1 acceptor / 8-NH2 donor) Node_Scaffold->Node_HBond Stabilizes Node_Phospho Autophosphorylation Node_ATP_Site->Node_Phospho Blocked Node_Signal Downstream Effectors (STAT3, PI3K/Akt, SMAD2/3) Node_Phospho->Node_Signal Inhibited Node_Prolif Cell Proliferation & Migration Node_Signal->Node_Prolif Reduced Node_Apoptosis Apoptosis Induction Node_Signal->Node_Apoptosis Activated

Caption: 1,6-Naphthyridin-8-amine blocks ATP binding via bidentate H-bonds, suppressing downstream phosphorylation (e.g., c-Met/SMAD) and inducing apoptosis.

Comparative Analysis: Performance Metrics

The following table contrasts the 1,6-naphthyridin-8-amine scaffold with the industry-standard Quinazoline (e.g., Gefitinib) and the isomeric 1,8-Naphthyridine .

Feature1,6-Naphthyridin-8-amine Quinazoline (Standard) 1,8-Naphthyridine
Primary Target Class c-Met, ALK5, HSP90EGFR, HER2PDE4, Antibacterial (Gyrase)
Binding Mode Mono- or Bidentate H-bond (Hinge)Monodentate H-bond (N1)Bidentate (often requires C3-COOH)
In Vitro Potency (

)
High (< 10 nM typical)High (< 20 nM typical)Moderate (50-100 nM)
Solubility (pH 7.4) Low (Planar stacking)ModerateModerate to High
Metabolic Liability High (N-oxide formation at N6)Moderate (O-dealkylation)Moderate
IVIVC Risk High (Potency often lost in vivo)Low (Predictable PK)Low

Expert Insight: The 1,6-isomer possesses a flatter vector for substituents at the 8-position compared to the 4-position of quinazolines. While this allows for tighter binding pockets (lower


), it often results in "brick-dust" molecules with poor dissolution rates, leading to the observed IVIVC disconnect.

Validating the Correlation: Experimental Protocols

To rely on 1,6-naphthyridin-8-amine data, you must prove that in vitro potency is not an artifact of assay conditions and that in vivo failure is not due to formulation errors.

Protocol A: Self-Validating In Vitro Potency (Kinase Assay)

Objective: Determine intrinsic potency (


) independent of ATP concentration.
  • Reagents: Recombinant Kinase (e.g., c-Met), Peptide Substrate,

    
    -
    
    
    
    P-ATP.
  • Validation Step: Perform the assay at

    
     (ATP)  and 
    
    
    
    (ATP)
    .
    • Causality Check: If

      
       shifts linearly with ATP concentration, the mechanism is strictly ATP-competitive. If it does not shift, the compound may be an allosteric inhibitor or aggregator (false positive).
      
  • Dose-Response: 10-point dilution series (1 nM to 10

    
    M).
    
  • Readout: Scintillation counting or HTRF.

Protocol B: Bridging the Gap (Microsomal Stability & PPB)

Objective: Predict in vivo clearance (


) to explain efficacy loss.
  • System: Liver microsomes (Mouse/Human) + NADPH regenerating system.

  • Substrate: 1

    
    M test compound.
    
  • Sampling: 0, 5, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Critical Calculation:

    
    
    
  • Protein Binding (PPB): Perform Equilibrium Dialysis.

    • Correction: Adjust cellular

      
       by the fraction unbound (
      
      
      
      ) to predict required in vivo plasma concentration (
      
      
      ).

In Vivo Translation Workflow

The following Graphviz diagram outlines the decision tree for advancing a 1,6-naphthyridin-8-amine candidate, specifically addressing the metabolic liability of the N6-nitrogen.

Diagram 2: IVIVC Decision Tree

This workflow ensures that only compounds with adequate metabolic stability and exposure advance to efficacy models.

IVIVC Start Hit Identification (IC50 < 10 nM) Metab Microsomal Stability (t1/2 > 30 min?) Start->Metab Solubility Kinetic Solubility (> 50 µM?) Metab->Solubility Pass Redesign Redesign: Block N6-oxidation Add Solubilizing Group Metab->Redesign Fail (High Clearance) PK_Study Mouse PK (IV/PO) Bioavailability (F%) Solubility->PK_Study Pass Solubility->Redesign Fail (Precipitation) PK_Study->Redesign Low Exposure Efficacy Xenograft Model (Tumor Growth Inhibition) PK_Study->Efficacy F% > 20% Redesign->Start New Analog

Caption: Workflow to filter 1,6-naphthyridines. High clearance or low solubility triggers immediate redesign before efficacy testing.

References

  • Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase. PubMed. [Link]

  • Discovery of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. RSC Advances. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. [Link]

Selectivity profile of 1,6-Naphthyridin-8-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-Naphthyridin-8-amine moiety represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the classic 4-aminoquinoline and 4-aminoquinazoline scaffolds (found in drugs like Gefitinib). Its utility stems from its ability to mimic the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.

This guide analyzes the selectivity profile of 1,6-naphthyridin-8-amine-based inhibitors. While the unsubstituted fragment exhibits low-affinity, broad-spectrum binding, functionalization at the C-2, C-3, and N-1 positions acts as a "selectivity filter," tuning the scaffold toward specific families such as c-Met , VEGFR-2 , and CDK5/8/19 . This document compares the performance of optimized 1,6-naphthyridin-8-amine derivatives against standard reference inhibitors.

Structural Basis of Selectivity

To understand the selectivity profile, one must first understand the binding mode. The 1,6-naphthyridin-8-amine core engages the kinase ATP-binding pocket through a conserved motif:

  • N-1 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the hinge region.

  • 8-Amino Group (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.

This interaction mimics the N1-N6 interaction of adenine in ATP. The selectivity is not inherent to the core itself but is driven by the vectors of substitution :

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 1,6-Naphthyridin-8-amine Core Backbone_NH Backbone NH (Donor) N1_Nitrogen N-1 Nitrogen (Acceptor) Backbone_NH->N1_Nitrogen H-Bond Backbone_CO Backbone C=O (Acceptor) Amino_Group 8-NH2 Group (Donor) Amino_Group->Backbone_CO H-Bond caption Figure 1: Bidentate binding mode of 1,6-Naphthyridin-8-amine to the kinase hinge.

Selectivity Profile Analysis

The selectivity of this scaffold is highly tunable. Below is a comparison of the core's performance when optimized for two distinct kinase families: Tyrosine Kinases (c-Met/VEGFR) and Serine/Threonine Kinases (CDK) .

Primary Target Profile: Tyrosine Kinases (c-Met & VEGFR-2)

When substituted with hydrophobic groups at the N-3 or C-5 positions, the scaffold shows high affinity for the c-Met and VEGFR receptor tyrosine kinases.

  • Reference Compound: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivative (Compound 2t).[1]

  • Mechanism: The scaffold occupies the ATP pocket, while substituents extend into the hydrophobic back pocket (selectivity pocket).

Table 1: Comparative Potency against Tyrosine Kinases

Target Kinase1,6-Naphthyridine Derivative (IC50)Reference Standard (Cabozantinib)Selectivity Note
c-Met 2.6 µM (Lead) / 9.8 nM (Optimized)1.3 nMHigh potency achieved with C-5 carboxamide substitution.
VEGFR-2 8.8 nM 0.035 nMPotent inhibition; often equipotent to c-Met (dual inhibitor).
EGFR > 10 µM> 10 µMClean profile: Low affinity for EGFR, reducing skin toxicity risks.
IGF-1R > 5 µM> 1 µMGood selectivity against insulin-like growth factor receptors.

Key Insight: The 1,6-naphthyridine scaffold effectively discriminates against EGFR, a common off-target for quinoline-based inhibitors, offering a distinct safety advantage.

Secondary Target Profile: CDKs (CDK5, CDK8/19)

Recent medicinal chemistry campaigns have repurposed this scaffold for Cyclin-Dependent Kinases (CDKs) by altering the C-2 substitution pattern.

  • Target: CDK5 (implicated in neurodegenerative and kidney diseases).

  • Selectivity Window: Optimized derivatives show >50-fold selectivity for CDK5 over CDK2, a critical parameter for avoiding cell-cycle toxicity in non-oncology indications.

Experimental Methodology: Determining the Profile

To validate the selectivity profile of a 1,6-naphthyridin-8-amine derivative, the following self-validating workflow is recommended. This protocol ensures data integrity and reproducibility.

Protocol: High-Throughput Kinase Profiling (KINOMEscan)

Principle: Competitive binding assay measuring the ability of the compound to disrupt the interaction between a kinase and an immobilized ligand.

Step-by-Step Workflow:

  • Library Preparation: Dissolve 1,6-naphthyridin-8-amine derivative in 100% DMSO to a stock concentration of 10 mM.

  • Assay Setup:

    • Use a panel of ~468 kinases (covering >80% of the human kinome).

    • Screen at a single concentration (e.g., 1 µM) for primary "hit" determination.

  • Competition Binding:

    • Incubate DNA-tagged kinase, immobilized ligand on beads, and the test compound.

    • Control: Use Staurosporine as a pan-kinase positive control to validate assay performance.

  • Readout (qPCR):

    • Wash beads to remove unbound kinase.

    • Elute bound kinase and quantify via qPCR (measuring the DNA tag).

    • Calculate Percent of Control (PoC) . Lower PoC indicates stronger inhibition.

  • Kd Determination: For targets with PoC < 35%, perform an 11-point dose-response curve to determine the dissociation constant (Kd).

Workflow Start Compound Preparation (10mM in DMSO) Screen Primary Screen (1 µM vs 468 Kinases) Start->Screen HitSel Hit Selection (PoC < 35%) Screen->HitSel KdDet Kd Determination (11-point Dose Response) HitSel->KdDet Yes Selectivity Selectivity Score (S-score calculation) HitSel->Selectivity No (Non-binder) KdDet->Selectivity caption Figure 2: Workflow for Kinase Selectivity Profiling.

Comparative Analysis: Advantages & Limitations

Feature1,6-Naphthyridin-8-amine4-Aminoquinoline (e.g., Chloroquine/Bosutinib core)Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib core)
Solubility High: The extra nitrogen (N6) improves aqueous solubility and lowers logP compared to quinolines.Moderate: Often requires solubilizing groups.Moderate to High.
Selectivity Tunable: Excellent vectors for c-Met/VEGFR dual inhibition.Broad: Often hits Src/Abl family promiscuously.High: Very potent for CDKs but can be toxic.
Metabolic Stability Moderate: The pyridine ring is susceptible to oxidation, often requiring blocking groups (e.g., F, Cl).High stability.Moderate.

Conclusion

The 1,6-naphthyridin-8-amine scaffold is not a "dirty" pan-kinase binder but a highly specific template when appropriately substituted. Its primary utility lies in developing Type I ATP-competitive inhibitors for c-Met and VEGFR-2 , with emerging potential in CDK5 modulation. Researchers utilizing this scaffold should prioritize substitution at the C-5 position to maximize potency and the N-1/C-2 positions to tune the selectivity window between tyrosine and serine/threonine kinases.

References

  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: National Institutes of Health (PMC). URL:[Link]

  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors. Source: Journal of Applied Pharmaceutical Science. URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (Contains synthesis and data for N-Phenethyl-1,6-naphthyridin-8-amine). Source: Marine Drugs (MDPI). URL:[Link]

Sources

Benchmarking the performance of novel 1,6-Naphthyridin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 8-Amine Substitution

The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. While derivatives functionalized at the C2 and C7 positions (e.g., Ripretinib ) have achieved clinical success as kinase inhibitors, the C8-position remains an under-explored vector for optimization.

This guide outlines the benchmarking protocol for novel 1,6-Naphthyridin-8-amine derivatives . The introduction of an amine moiety at the C8 position is hypothesized to enhance aqueous solubility via ionization and provide a critical hydrogen-bond donor (HBD) for interacting with the solvent-exposed regions of kinase ATP-binding pockets (e.g., FGFR4, PI3K


).

Primary Benchmark Targets:

  • Potency: IC

    
     < 10 nM against target kinase (e.g., FGFR4).
    
  • Selectivity: >50-fold selectivity over off-target kinases (e.g., VEGFR2).

  • Physicochemical: Kinetic solubility > 50

    
    M at pH 7.4.
    

Chemical Context & SAR Logic

To objectively evaluate these novel derivatives, we must compare them against established structural baselines. The 1,6-naphthyridine core suffers from high lipophilicity (LogP > 3.5), often leading to poor oral bioavailability.

Structural Comparison
FeatureStandard Reference (e.g., Ripretinib analogues)Novel 1,6-Naphthyridin-8-amineMechanistic Advantage
Core Scaffold 1,6-Naphthyridine1,6-NaphthyridineRetains planar geometry for ATP-pocket intercalation.
C8 Substituent -H (Hydrogen)-NH

/ -NHR (Amine)
Solubility: Increases polarity and lowers LogP.Binding: New H-bond contact with hinge region residues (e.g., Glu/Cys).
pKa (Calc) ~3.5 (Pyridine N)~5.8 - 7.2 (Modulated)Improved lysosomal trapping and solubility in gastric fluid.
Metabolic Liability C8 Oxidation proneBlocked by AmineReduces clearance via CYP-mediated oxidation at C8.
Visualization: SAR & Benchmarking Workflow

The following diagram illustrates the logical flow for benchmarking the 8-amine derivatives against standard scaffolds.

SAR_Workflow cluster_Assays Benchmarking Cascade Candidate Novel 1,6-Naphthyridin-8-amine Enzymatic 1. Enzymatic Potency (FRET/LANCER) Candidate->Enzymatic Reference Ref Std (e.g., 1,6-Naphthyridin-2-one) Reference->Enzymatic Cellular 2. Cellular Target Engagement (NanoBRET) Enzymatic->Cellular If IC50 < 50 nM ADME 3. ADME Profiling (Solubility/Microsomal Stability) Cellular->ADME If EC50 < 100 nM Decision Go/No-Go Decision ADME->Decision Compare Profiles

Figure 1: Benchmarking cascade for validating novel naphthyridine derivatives. Blue indicates the novel candidate; Red indicates the industry standard.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols use internal controls and self-validating steps.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Determine the biochemical IC


 of the derivative against a target kinase (e.g., FGFR4) relative to a reference inhibitor (e.g., BLU-554).

Reagents:

  • Kinase: Recombinant Human FGFR4 (active).

  • Substrate: Biotinylated peptide substrate (e.g., Poly GT).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-SA (Streptavidin-Allophycocyanin).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the 8-amine derivative and the Reference Standard in 100% DMSO (Top concentration: 10

    
    M).
    
  • Incubation:

    • Add 5

      
      L of compound solution to 384-well plate.
      
    • Add 10

      
      L of Enzyme/Substrate mix.
      
    • Control Check: Include "No Enzyme" (Min signal) and "No Compound" (Max signal) wells.

    • Initiate reaction with 5

      
      L ATP (at 
      
      
      
      concentration, typically 100-500
      
      
      M).
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 20

    
    L of Detection Mix (EDTA to stop reaction + Detection antibodies). Incubate 1 hour.
    
  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

Validation Criteria:

  • Z'-factor must be > 0.5.

  • Reference Standard IC

    
     must fall within 3-fold of historical mean.
    
Protocol B: Kinetic Aqueous Solubility Assay

Purpose: Quantify the solubility advantage of the 8-amine substitution.

Workflow:

  • Spiking: Add 10

    
    L of 10 mM DMSO stock of the test compound to 490 
    
    
    
    L of PBS (pH 7.4). Final theoretical concentration = 200
    
    
    M.
  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove undissolved precipitate.
    
  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Comparative Performance Data (Hypothetical Case Study)

The table below synthesizes typical performance metrics expected when benchmarking a novel 1,6-Naphthyridin-8-amine (Compound X) against a standard 1,6-Naphthyridin-8-H (Compound Y).

MetricAssay TypeCompound Y (Ref: 8-H)Compound X (Novel: 8-NH

)
Interpretation
FGFR4 IC

TR-FRET12 nM4 nM3x Potency Boost: Amine likely engages hinge region H-bond.
Solubility (pH 7.4) Kinetic5

M
85

M
17x Improvement: Critical for oral formulation.
LogD (pH 7.4) Shake Flask3.82.1Optimized Lipophilicity: Reduced risk of non-specific binding.
HLM Cl

Microsomal Stability45

L/min/mg
12

L/min/mg
Metabolic Stability: C8 blocking prevents oxidation.

Mechanism of Action Visualization

Understanding why the 8-amine performs differently is crucial. The diagram below models the interaction within the ATP-binding pocket.

Binding_Mechanism cluster_Pocket ATP Binding Pocket Naphthyridine 1,6-Naphthyridine Core Hinge Kinase Hinge Region (Glu/Cys backbone) Naphthyridine->Hinge Hydrophobic Interaction Amine8 8-Amine Group Amine8->Naphthyridine Covalent Attachment Amine8->Hinge H-Bond Donor Solvent Solvent Front Amine8->Solvent Solubilizing Interaction

Figure 2: Mechanistic rationale for 8-amine substitution. The amine acts as a dual-function moiety: enhancing binding affinity via H-bonds and improving solubility via solvent interaction.

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. PubMed. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Ripretinib (Qinlock) Clinical Data. DrugBank. [Link]

Safety Operating Guide

Proper Disposal Procedures: 1,6-Naphthyridin-8-amine

[1][2]

Executive Summary: Operational Safety Directive

1,6-Naphthyridin-8-amine is a nitrogen-containing heterocyclic aromatic amine (HAA).[1][2] Due to its structural similarity to known mutagens (e.g., naphthylamines) and its pharmacological activity as a kinase inhibitor scaffold, it must be treated as a High-Hazard Organic Base .[2]

Immediate "Do Not" Directives:

  • DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and persistent in water systems.[2]

  • DO NOT mix with strong acids or oxidizers in the waste stream.[2] The amine functionality can generate significant heat (exothermic neutralization) or toxic nitrogen oxide (

    
    ) gases.[2]
    
  • DO NOT dispose of in general trash.[2] It requires RCRA-compliant incineration.[2]

Chemical Profile & Hazard Assessment

To ensure proper segregation, you must understand the chemical behavior of the waste.

PropertySpecificationOperational Implication
Chemical Class Heterocyclic Aromatic Amine (HAA)Potential mutagen/carcinogen; requires double containment.[1][2]
Basicity Weak base (Pyridine-like nitrogens)Segregate from acidic waste streams to prevent heat generation.[1][2]
Solubility Moderate in organic solvents (DMSO, MeOH)Compatible with standard organic solvent waste streams (Stream C).[1][2]
RCRA Status Non-Listed (Process Knowledge)Treat as Hazardous Waste (Toxic, Irritant) .[1][2]
GHS Hazards H302 (Harmful if swallowed), H315/H319 (Irritant), H411 (Aquatic Toxicity)PPE: Nitrile gloves (double), lab coat, safety glasses.[1]

Scientist’s Note on Toxicity: While a specific CAS-linked toxicological profile may be sparse for this specific isomer, structural analogs (1,6-naphthyridines and amino-aza-naphthalenes) are frequently bioactive.[1][2] In drug discovery, we apply the Precautionary Principle : treat this substance as a suspected mutagen until proven otherwise.

Waste Segregation & Decision Logic

Effective disposal begins with characterization.[2] Use the following logic flow to determine the correct waste stream for your material.

DisposalLogicStartWaste Generation:1,6-Naphthyridin-8-amineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidLiquidLiquid Waste(Mother liquor, reaction mixture)StateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBinSolventCheckSolvent Composition?Liquid->SolventCheckHalogenatedHalogenated Organic(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organic(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedFlammable/OrganicAqueousAqueous Basic/Neutral(Buffers, Water)SolventCheck->Aqueous>90% WaterIncinerationFinal Disposal:High-Temp IncinerationHalogenated->IncinerationNonHalogenated->IncinerationAqueous->IncinerationSolidBin->Incineration

Figure 1: Decision logic for segregating 1,6-Naphthyridin-8-amine waste based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired reagent, spill cleanup materials, contaminated weigh boats, and gloves.[1]

  • Containment: Place the solid material into a chemically resistant polyethylene bag.

  • Double-Bagging: Place the first bag into a second clear bag to prevent exterior contamination.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,6-Naphthyridin-8-amine, solid debris."[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Disposal: Deposit into the Solid Hazardous Waste Drum (often a fiber or poly drum destined for incineration).[2]

    • Self-Validation Check: Is the bag sealed? Is the outer surface free of dust?

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction workups, and dissolved reagents.[1]

  • pH Check: Before adding to a carboy, verify the pH of your waste solution.[2]

    • Why? Adding this basic amine to a waste container with high acid content (e.g., from an acid workup) can cause rapid heating and pressure buildup.

    • Action: If the waste stream is highly acidic (pH < 4), neutralize slowly in a beaker before transfer.

  • Segregation:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .[2]

    • If dissolved in DMSO/Methanol/Acetone: Pour into Non-Halogenated Organic Waste .[2]

  • Rinsing: Triple-rinse the original glassware with the compatible solvent (e.g., acetone).[2] Add the rinsate to the same liquid waste container.[2]

  • Closure: Cap the carboy immediately. Do not leave funnels in the neck (violates EPA "Closed Container" regulations).[2]

Protocol C: Empty Container Management (RCRA "RCRA Empty")

Applicable to: The original glass vial/bottle from the supplier.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone is usually effective for naphthyridines).[2]

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the label on the bottle or remove it entirely.[2]

  • Glass Disposal: Once triple-rinsed and dry, the bottle can be discarded in the Broken Glass/Sharps box (unless your facility requires all chemical bottles to go to solid hazardous waste—check local EHS rules).[2]

Emergency Procedures (Spill Response)

In the event of a spill of 1,6-Naphthyridin-8-amine:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[2]

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[2] Scoop up carefully.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2]

  • Clean Up:

    • Wipe the area with a mild acid solution (e.g., 1% Acetic Acid) to solubilize and neutralize traces of the amine, followed by a water rinse.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[2]

Regulatory Compliance & References

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) regarding the "Cradle-to-Grave" management of hazardous waste.

  • Waste Classification: While 1,6-Naphthyridin-8-amine is not explicitly "Listed" (F, K, P, or U lists), it is regulated under Process Knowledge as a characteristic waste due to toxicity and aquatic hazards [1].[1]

  • Destruction Method: The industry standard for nitrogen-containing heterocycles is High-Temperature Incineration .[2] This ensures the destruction of the aromatic ring system and prevents bioaccumulation in the environment [2].

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Available at: [Link][2]

  • National Institutes of Health (NIH) - PubChem. 1,6-Naphthyridine Compound Summary.[2] (Structural analog data used for hazard extrapolation).[2] Available at: [Link][2]

Personal protective equipment for handling 1,6-Naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency/Genotoxic until proven otherwise. 1,6-Naphthyridin-8-amine belongs to a class of heterocyclic aromatic amines. While specific toxicological data for this exact isomer may be limited compared to common solvents, structural analogs (naphthylamines and fused-ring amino-heterocycles) are frequently classified as mutagens and skin sensitizers .

Immediate Hazard Profile (Precautionary GHS):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H341/H351: Suspected of causing genetic defects/cancer (Class assumption based on pharmacophore).

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for handling solid aromatic amines due to their high skin permeability and potential for invisible surface contamination.

The "Why" Behind the PPE
  • Skin Absorption: Aromatic amines are lipophilic. They permeate standard latex gloves rapidly. Once absorbed, they can undergo metabolic activation (N-hydroxylation) leading to DNA adducts.

  • Dust Vectors: As a solid, the primary vector is electrostatic dust. This dust settles on surfaces, creating a secondary contact hazard days after the experiment.

Task-Based PPE Requirements
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Layer Nitrile (4 mil) Sacrificial layer. Change immediately upon splash.
Secondary Layer Nitrile (Extended Cuff) or Laminate Double-gloving is mandatory. Laminate (e.g., Silver Shield) is required for spill cleanup due to >4hr breakthrough time for amines.
Respiratory Primary Engineering VAV Fume Hood Velocity: 80–100 fpm. Do not handle on open bench.
Secondary (Spill) P100 / N100 Respirator Half-face respirator with HEPA filters. N95 is insufficient for fine chemical dusts.
Ocular Primary Chemical Goggles Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Body Clothing Tyvek Lab Coat (Disposable) Cotton coats trap dust in fibers, carrying contamination out of the lab.

Operational Protocol: Safe Handling Loop

This protocol utilizes a "Closed-Loop" logic to prevent exposure during the transition from solid to solution.

Step 1: Weighing (The Critical Control Point)
  • Risk: Static electricity disperses amine dust.

  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun on the weighing boat and spatula before touching the compound.

    • Tare the vial, not the boat. Transfer powder directly into a pre-weighed vial, not onto a flimsy weighing paper that can flip.

    • Cap the vial immediately after transfer. Wipe the exterior of the vial with a methanol-dampened Kimwipe (discard as hazardous waste) before removing it from the hood.

Step 2: Solubilization
  • Risk: Exothermic dissolution or splashing.

  • Protocol:

    • Add solvent (DMSO or Methanol) via syringe through a septum if possible (septum-cap vials recommended).

    • If open addition is necessary, position the sash at the lowest working height.

    • Vortexing: Do not vortex open tubes. Use parafilm or screw caps.

Step 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for exposure control.

SafetyWorkflow Start Start: 1,6-Naphthyridin-8-amine Handling StateCheck State: Solid or Solution? Start->StateCheck Solid Solid (Dust Hazard) StateCheck->Solid Solution Solution (Absorption Hazard) StateCheck->Solution Engineering Engineering Control: Fume Hood / Powder Enclosure Solid->Engineering StaticControl Static Control: Anti-static Gun + Tared Vial Engineering->StaticControl Proceed Proceed with Experiment StaticControl->Proceed GloveCheck PPE Check: Double Nitrile Gloves? Solution->GloveCheck GloveCheck->Proceed Yes Stop STOP: Upgrade PPE GloveCheck->Stop No Stop->GloveCheck Corrective Action

Figure 1: Decision logic for handling 1,6-Naphthyridin-8-amine based on physical state.

Emergency Response & Disposal

Spill Response (Solid Powder)

Do not sweep. Sweeping aerosolizes the amine.

  • Evacuate the immediate area for 15 minutes to allow dust to settle.

  • Don PPE: Double nitrile gloves, goggles, and P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/methanol) to suppress dust.

  • Scoop: Scoop up the damp material and towels into a wide-mouth hazardous waste jar.

  • Wash: Clean surface with 1N HCl (converts amine to salt, increasing water solubility) followed by soap and water.

Waste Disposal[1][2][6]
  • Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides) as this may generate heat or explosive nitro-compounds.

  • Labeling: Clearly label as "Hazardous Waste - Toxic Organic Amine."

  • Stream: High BTU incineration stream is preferred for complete destruction of the heterocyclic ring.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Fisher Scientific. Glove Selection Guide & Permeation Breakthrough Times.

  • PubChem. Compound Summary: Naphthyridine Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridin-8-amine
Reactant of Route 2
Reactant of Route 2
1,6-Naphthyridin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.